3-Bromo-4-ethylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZMHNBXROHGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523432 | |
| Record name | 3-Bromo-4-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38749-76-7 | |
| Record name | 3-Bromo-4-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-ethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-ethylpyridine from 4-Ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis, purification, and characterization.
4-Ethylpyridine (Starting Material)
4-Ethylpyridine is a colorless to pale yellow liquid with a distinct, unpleasant odor.[2][3] It is a polar organic compound soluble in many organic solvents with limited solubility in water.[3]
| Property | Value | Reference |
| Molecular Formula | C₇H₉N | [3][4][5][6][7] |
| Molecular Weight | 107.15 g/mol | [2][4][5][6][7] |
| CAS Number | 536-75-4 | [2][3][5][6][7] |
| Boiling Point | 164-170 °C | [4][8] |
| Melting Point | -91 °C | [4] |
| Density | 0.942 g/mL at 25 °C | [8] |
| Refractive Index | 1.5010 at 20 °C | [4][8] |
Spectroscopic Data:
-
¹H NMR: Spectra available on ChemicalBook.[9]
-
Mass Spectrum (EI): Data available in the NIST WebBook.[5]
-
IR Spectrum: Data available in the NIST WebBook.[6]
3-Bromo-4-ethylpyridine (Product)
This compound is a yellow to light brown liquid.[1] It serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of agrochemicals.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| CAS Number | 38749-76-7 | [1] |
| Boiling Point | 216.7 °C at 760 mmHg | [10] |
| Purity | ≥ 97% | [10] |
Spectroscopic Data:
Experimental Protocol: Synthesis of this compound
Disclaimer: The following protocol is an adaptation from the synthesis of 3-bromo-4-methylpyridine and has not been experimentally validated for 4-ethylpyridine. Appropriate safety precautions and small-scale trials are strongly recommended.
This procedure is based on the electrophilic bromination of the pyridine ring, which is generally deactivated towards electrophilic substitution. The reaction, therefore, requires harsh conditions, such as the use of oleum (fuming sulfuric acid) to promote the reaction. The electron-donating nature of the ethyl group at the 4-position directs the incoming bromo group to the 3-position.
Reaction Scheme
Reagents and Equipment
-
4-Ethylpyridine
-
Bromine (Br₂)
-
Oleum (20% SO₃)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure
-
Reaction Setup: In a fume hood, charge a round-bottom flask with oleum. Cool the flask in an ice bath.
-
Addition of Reactant: Slowly add 4-ethylpyridine to the cooled oleum with stirring.
-
Addition of Bromine: Once the addition of 4-ethylpyridine is complete, slowly add bromine dropwise from the dropping funnel, maintaining the temperature of the reaction mixture.
-
Reaction: After the addition of bromine, slowly heat the reaction mixture to the desired temperature (e.g., 120-130 °C, as adapted from similar reactions) and maintain it for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This step should be performed in an ice bath as it is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.
-
Drying: Combine the organic layers and dry over an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult additional literature and perform careful optimization and safety assessments before undertaking this procedure in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 536-75-4: 4-Ethylpyridine | CymitQuimica [cymitquimica.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Pyridine, 4-ethyl- [webbook.nist.gov]
- 6. Pyridine, 4-ethyl- [webbook.nist.gov]
- 7. Pyridine, 4-ethyl- [webbook.nist.gov]
- 8. 4-Ethylpyridine 98 536-75-4 [sigmaaldrich.com]
- 9. 4-Ethylpyridine(536-75-4) 1H NMR [m.chemicalbook.com]
- 10. This compound | 38749-76-7 [sigmaaldrich.com]
Retrosynthetic Analysis of 3-Bromo-4-ethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth retrosynthetic analysis of 3-Bromo-4-ethylpyridine, a valuable heterocyclic building block in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern makes it a crucial intermediate for the synthesis of a variety of bioactive molecules. This document outlines two primary synthetic strategies, detailing the retrosynthetic logic, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.
Retrosynthetic Strategy
A retrosynthetic analysis of this compound reveals two logical disconnections, leading to two distinct and viable synthetic pathways. The primary bond for disconnection is the C-Br bond, suggesting either direct bromination of the pyridine ring or the transformation of an amino group via a Sandmeyer reaction.
References
Spectroscopic Characterization of 3-Bromo-4-ethylpyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 3-Bromo-4-ethylpyridine. The information presented herein is essential for researchers, scientists, and professionals in drug development for confirming the structure, purity, and properties of this compound. While direct experimental data for this compound is not extensively published, this guide synthesizes predicted spectroscopic data based on analogous compounds and established principles of spectroscopic analysis for aromatic and pyridine derivatives.
Chemical Structure and Properties
This compound is a substituted pyridine with a bromine atom at the 3-position and an ethyl group at the 4-position of the pyridine ring. Its chemical properties are influenced by the interplay of these functional groups.
| Property | Value |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol [1] |
| Appearance | Yellow to light brown liquid[1] |
| Boiling Point | 216.7 °C at 760 mmHg |
| Purity | Typically ≥ 97%[2] |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 3-bromopyridine, 4-ethylpyridine, and other substituted pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | H-2 |
| ~8.4 | d | 1H | H-6 |
| ~7.2 | d | 1H | H-5 |
| ~2.7 | q | 2H | -CH₂- |
| ~1.2 | t | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-2 |
| ~150 | C-6 |
| ~145 | C-4 |
| ~125 | C-5 |
| ~120 | C-3 |
| ~25 | -CH₂- |
| ~14 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 185/187 | [M]⁺, Molecular ion |
| 170/172 | [M-CH₃]⁺ |
| 106 | [M-Br]⁺ |
| 78 | Pyridine fragment |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-Br and alkyl C-H bonds. Aromatic compounds typically show bands in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations in the aromatic ring.[3]
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2975-2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1450 | Medium | Aromatic C=C stretch |
| 1100-1000 | Strong | C-Br stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Aromatic compounds like this compound are expected to show absorption bands in the UV region due to π → π* electronic transitions within the pyridine ring.[3][4] Benzene, for instance, exhibits two intense absorption bands at 180 nm and 200 nm and a weaker band at 260 nm.[4]
Predicted UV-Vis Absorption Maxima
| λmax (nm) | Solvent | Transition |
| ~210 | Ethanol/Methanol | π → π |
| ~265 | Ethanol/Methanol | π → π |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Transfer the solution to a standard 5 mm NMR tube.[5]
Instrumentation and Data Acquisition:
-
Use a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H NMR).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]
-
For ¹H NMR, set the spectral width to cover a range of 0-10 ppm and use a 90° pulse angle with a relaxation delay of 1-2 seconds.[5]
-
For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is required.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.[5]
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or hexane.[6]
-
Ensure the sample is free from particulate matter by filtration if necessary.[6]
-
Transfer the solution to a GC-MS autosampler vial.[7]
Instrumentation and Data Acquisition:
-
Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).
-
The GC oven temperature program should be optimized to ensure good separation of the analyte from any impurities.
-
The separated components are then introduced into the mass spectrometer.
-
Electron ionization (EI) at 70 eV is a standard method for generating ions.
-
The mass analyzer is scanned over an appropriate mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of liquid this compound onto a salt plate (e.g., NaCl or KBr).[8]
-
Place a second salt plate on top to create a thin liquid film between the plates.[8][9]
Instrumentation and Data Acquisition:
-
Place the sample holder in the IR spectrometer.[10]
-
Record a background spectrum of the empty salt plates.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
-
The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Use a quartz cuvette with a 1 cm path length.
Instrumentation and Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel pyridine derivative like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics and analytical procedures for this compound. For definitive structural elucidation and purity assessment, it is recommended to acquire experimental data and compare it with the predicted values presented here.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. benchchem.com [benchchem.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromo-4-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 3-bromo-4-ethylpyridine. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development, offering detailed spectral data, experimental protocols, and a visual representation of the molecular structure and its NMR signal correlations.
Introduction
This compound is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. As with any novel compound, unequivocal structural characterization is paramount. NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This guide presents the predicted ¹H and ¹³C NMR spectral data for this compound, supported by experimental data from structurally similar compounds, and provides a detailed experimental protocol for data acquisition.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using established computational algorithms and are presented to guide spectral assignment. It is important to note that experimental values may vary slightly depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.62 | Singlet (s) | - |
| H-5 | 7.15 | Doublet (d) | 4.9 |
| H-6 | 8.40 | Doublet (d) | 4.9 |
| -CH₂- | 2.78 | Quartet (q) | 7.6 |
| -CH₃ | 1.25 | Triplet (t) | 7.6 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Chemical Shift (δ, ppm) |
| C-2 | 152.1 |
| C-3 | 121.5 |
| C-4 | 154.2 |
| C-5 | 125.8 |
| C-6 | 148.9 |
| -CH₂- | 24.3 |
| -CH₃ | 14.5 |
Structural and NMR Signal Correlation
The following diagram illustrates the structure of this compound with atom labeling corresponding to the data presented in the tables above. This visualization aids in understanding the relationship between the molecular structure and the predicted NMR signals.
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-bromo-4-ethylpyridine. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide synthesizes information from established fragmentation principles of related chemical structures, including pyridine derivatives and alkyl-brominated compounds. The content herein serves as a robust predictive framework for researchers encountering this molecule in their work.
Core Fragmentation Pathways
Under electron ionization (EI) conditions, this compound is expected to undergo several key fragmentation pathways. The initial ionization event will form the molecular ion [M]•+. The presence of bromine will result in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes).
The primary fragmentation routes are predicted to be:
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the ethyl group and the pyridine ring (benzylic cleavage). This results in the loss of a methyl radical (•CH3), leading to a stable pyridinium cation.
-
Loss of the Bromine Atom: Cleavage of the C-Br bond will lead to the loss of a bromine radical (•Br), resulting in an ethylpyridine cation.
-
Loss of Ethene (McLafferty Rearrangement not applicable): While loss of ethene is common for longer alkyl chains, a direct McLafferty rearrangement is not possible for an ethyl group. However, loss of a neutral ethene molecule (C2H4) can occur through a different rearrangement mechanism.
-
Pyridine Ring Fission: The pyridine ring itself can undergo fragmentation, typically involving the loss of hydrogen cyanide (HCN).
Predicted Mass-to-Charge Ratios and Relative Abundances
The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed origins.
| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Formula of Ion | Probable Fragmentation Pathway |
| 185 | 187 | [M]•+ (Molecular Ion) | [C7H8BrN]•+ | - |
| 170 | 172 | [M - CH3]+ | [C6H5BrN]+ | Benzylic cleavage |
| 106 | - | [M - Br]+ | [C7H8N]+ | Loss of bromine radical |
| 157 | 159 | [M - C2H4]•+ | [C5H4BrN]•+ | Loss of neutral ethene |
| 78 | - | [C5H4N]+ | [C5H4N]+ | Loss of bromine and ethene |
| 51 | - | [C4H3]+ | [C4H3]+ | Ring fragmentation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a typical experimental protocol for the analysis of this compound using GC-MS with electron ionization.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
-
If analyzing complex matrices, appropriate extraction and clean-up procedures, such as solid-phase extraction (SPE), may be necessary.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless (or split with a high split ratio for concentrated samples).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Transfer Line Temperature: 280 °C.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with spectral libraries (if available) or interpret the fragmentation pattern based on known principles.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathways of this compound.
Caption: Proposed primary fragmentation pathways of this compound.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of substituted pyridines, a class of compounds of significant interest in medicinal chemistry and materials science. This document details experimental protocols, presents key spectral data, and offers a systematic approach to the interpretation of IR spectra for this important heterocyclic system.
Introduction to the Infrared Spectroscopy of Pyridine
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. For pyridine and its derivatives, the IR spectrum provides valuable information about the substitution pattern on the ring and the nature of the substituent groups.
The pyridine ring, an aromatic heterocycle, has a C2v symmetry. Its IR spectrum is characterized by several key vibrational modes, including C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane C-H bending vibrations. The positions of these bands are sensitive to the electronic effects and position of substituents on the pyridine ring.
Experimental Protocols
Accurate and reproducible IR spectra are contingent on proper sample preparation and data acquisition. The appropriate method depends on the physical state of the pyridine derivative.
Sample Preparation
For Solid Samples (KBr Pellet Technique): This is the most common method for solid pyridine derivatives.
-
Materials:
-
Sample (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (150-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
-
Procedure:
-
Grind 150-200 mg of dry KBr in an agate mortar to a fine powder.
-
Add 1-2 mg of the solid pyridine derivative to the mortar.
-
Thoroughly mix and grind the sample and KBr until a homogeneous powder is obtained.
-
Transfer the powder to a pellet die and press at 8-10 tons for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.
-
For Liquid Samples (Neat/Thin Film Technique): This method is suitable for pure liquid pyridine derivatives.
-
Materials:
-
Liquid sample (1-2 drops)
-
Salt plates (e.g., NaCl or KBr)
-
-
Procedure:
-
Place one to two drops of the liquid sample onto the center of a clean salt plate.
-
Carefully place a second salt plate on top, spreading the sample into a thin, uniform film between the plates.
-
Mount the assembled plates in the spectrometer's sample holder.
-
For Samples in Solution (Solution Cell Technique): This method is used when the sample needs to be dissolved in a solvent.
-
Materials:
-
Sample
-
FTIR-grade solvent (e.g., Chloroform, Dichloromethane)
-
Solution cell with appropriate window material (e.g., NaCl)
-
-
Procedure:
-
Prepare a 1-10% (w/v) solution of the pyridine derivative in a suitable solvent that has minimal absorption in the spectral regions of interest.
-
Acquire a background spectrum of the pure solvent in the solution cell.
-
Fill the solution cell with the sample solution.
-
Acquire the sample spectrum. The instrument's software will automatically subtract the solvent's spectrum.
-
Data Acquisition
-
Instrument: A modern Fourier Transform Infrared (FTIR) spectrometer.
-
Typical Parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (averaged to improve signal-to-noise ratio)
-
Atmosphere: The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Presentation: Characteristic IR Absorption Bands of Substituted Pyridines
The vibrational frequencies of the pyridine ring are influenced by the electronic nature (electron-donating or electron-withdrawing) and the position (2-, 3-, or 4-) of the substituent. The following tables summarize the characteristic IR absorption bands for various monosubstituted pyridines.
Table 1: Key Vibrational Modes of Pyridine
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100–3000 | Medium to Weak |
| Ring C=C, C=N Stretch | 1600–1550 | Medium to Strong |
| Ring C=C, C=N Stretch | 1500–1420 | Medium to Strong |
| In-plane C-H Bending | 1300–1000 | Medium to Strong |
| Out-of-plane C-H Bending | 900–650 | Strong |
Table 2: Characteristic IR Frequencies of 2-Substituted Pyridines (cm⁻¹)
| Vibrational Mode | Pyridine | 2-Amino | 2-Methyl | 2-Chloro | 2-Bromo | 2-Hydroxy |
| N-H Stretch | - | 3442 (asym), 3300 (sym) | - | - | - | - |
| O-H Stretch | - | - | - | - | - | ~3415 (broad) |
| Aromatic C-H Stretch | 3080, 3037 | ~3050 | ~3050 | 3055 | 3055 | 3070, 2990 |
| NH₂ Scissoring | - | 1617 | - | - | - | - |
| Ring C=C, C=N Stretch | 1583 | 1617 | 1595 | 1580 | 1575 | 1600 |
| Ring C=C, C=N Stretch | 1482 | 1480 | 1460 | 1460 | 1455 | 1470 |
| Ring C=C, C=N Stretch | 1439 | 1440 | 1430 | 1420 | 1415 | 1440 |
| C-N Stretch | - | 1328 | - | - | - | - |
| Out-of-plane C-H Bend | 748, 704 | ~750 | ~750 | ~750 | ~750 | ~760 |
Table 3: Characteristic IR Frequencies of 3- and 4-Substituted Pyridines (cm⁻¹)
| Vibrational Mode | 3-Amino | 3-Methyl | 4-Amino | 4-Nitro |
| N-H Stretch | 3420 (asym), 3330 (sym) | - | 3435 (asym), 3300 (sym) | - |
| Aromatic C-H Stretch | ~3030 | ~3030 | ~3030 | ~3080 |
| NO₂ Stretch | - | - | - | 1520 (asym), 1345 (sym) |
| Ring C=C, C=N Stretch | 1595 | 1580 | 1605 | 1605 |
| Ring C=C, C=N Stretch | 1480 | 1480 | 1510 | 1480 |
| C-N Stretch | 1315 | - | 1270 | - |
| Out-of-plane C-H Bend | ~800, ~710 | ~790, ~710 | ~820 | ~850 |
Table 4: Effect of Quaternization on Pyridine IR Frequencies (cm⁻¹) [1]
| Vibrational Mode | Pyridine | Pyridinium Hydrochloride | N-Methylpyridinium Iodide |
| Aromatic C-H Stretch | 3144, 3080, 3037 | 3137, 3052 | 3122, 3045 |
| Ring C=C, C=N Stretch | 1583 | 1625 | 1631 |
| Ring C=C, C=N Stretch | 1482 | 1530 | 1511 |
| Ring C=C, C=N Stretch | 1439 | 1482 | 1482 |
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the IR spectroscopy of substituted pyridines.
References
An In-depth Technical Guide to 3-Bromo-4-ethylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-ethylpyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its unique substitution pattern, featuring a bromine atom at the 3-position and an ethyl group at the 4-position of the pyridine ring, imparts specific reactivity that is leveraged in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification based on analogous compounds, and a discussion of its current and potential applications in drug discovery and development.
Core Properties of this compound
Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 38749-76-7 | [2][3] |
| Molecular Formula | C₇H₈BrN | [2][3] |
| Molecular Weight | 186.05 g/mol | [2][3] |
| Appearance | Yellow to light brown liquid | [2] |
| Purity | ≥ 97% | [1][3] |
Physical Properties
The following table summarizes the available experimental and predicted physical properties of this compound and its close analog, 3-Bromo-4-methylpyridine.
| Property | This compound (Experimental) | 3-Bromo-4-methylpyridine (Experimental/Predicted) | Source(s) |
| Boiling Point | 216.7 °C at 760 mmHg | 199-200 °C | [1][4] |
| Density | Data not available | 1.549 g/mL at 25 °C | [4] |
| Refractive Index | Data not available | n20/D 1.56 | [4] |
| Flash Point | 84.8 ± 21.8 °C | 79.4 °C (closed cup) | [1] |
| pKa | Data not available | 3.54 ± 0.18 (Predicted) | [4] |
| Solubility | Data not available | Soluble in chloroform and methanol | [5] |
| Storage Temperature | 0-8 °C or Room Temperature | Room Temperature | [1][2] |
It is important to note that the data for 3-Bromo-4-methylpyridine is provided as a reasonable estimate for the properties of this compound due to their structural similarity.
Synthesis and Purification Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, methods for the analogous 3-Bromo-4-methylpyridine are well-documented and can be adapted. The two primary synthetic routes are the direct bromination of 4-ethylpyridine and a Sandmeyer-type reaction from 3-amino-4-ethylpyridine.
Synthesis via Bromination of 4-Ethylpyridine (Adapted from 4-Methylpyridine Synthesis)
This method involves the electrophilic substitution of 4-ethylpyridine with bromine in the presence of a Lewis acid catalyst.[4][5]
Experimental Protocol:
-
To a mixture of aluminum chloride (0.07 mol) and potassium bromide (0.01 mol), slowly add 4-ethylpyridine (0.054 mol) under a nitrogen atmosphere with stirring at room temperature.
-
Stir the resulting mixture for 1 hour.
-
Heat the reaction mixture to 120°C and slowly add bromine (0.07 mol) dropwise over approximately 1 hour.
-
Continue heating and stirring at 120°C for 26 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into crushed ice with stirring.
-
Neutralize the solution with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and recover the solvent by steam distillation.
-
The crude product is then purified by column chromatography.
Synthesis via Diazotization of 3-Amino-4-ethylpyridine (Adapted from 3-Amino-4-methylpyridine Synthesis)
This route involves the conversion of the amino group of 3-amino-4-ethylpyridine into a diazonium salt, which is subsequently displaced by a bromide ion.[6][7]
Experimental Protocol:
-
Cool a solution of 48% hydrobromic acid (0.4 mol) in an ice-salt bath.
-
Slowly add 3-amino-4-ethylpyridine (0.1 mol) to the cooled acid.
-
Cool the mixture to -5°C and slowly add bromine (0.3 mol) dropwise over 30-35 minutes.
-
While maintaining the temperature below 0°C, add a 40% aqueous solution of sodium nitrite (42 g) over 1-1.1 hours.
-
Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Slowly add a 50% sodium hydroxide solution to adjust the pH of the solution to 9, keeping the temperature below 20°C.
-
Extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The primary methods for purifying this compound are distillation and column chromatography.
-
Vacuum Distillation: For liquid products, fractional distillation under reduced pressure can be an effective method to separate the desired compound from impurities with different boiling points.[8]
-
Flash Column Chromatography: This is a highly effective method for separating isomers and other byproducts. A typical stationary phase is silica gel, with an eluent system such as a mixture of ethyl acetate and hexanes.[7][8][9]
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is primarily dictated by the pyridine ring and the bromine substituent. The pyridine nitrogen is basic and can be protonated or alkylated. The bromine atom at the 3-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions.[2]
This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as compounds with antimicrobial and anti-inflammatory properties.[2] Its utility lies in its ability to serve as a scaffold for the introduction of diverse functional groups to generate libraries of compounds for biological screening.
Role in the Synthesis of Bioactive Molecules
3-Bromo-4-alkylpyridine derivatives are precursors to a range of bioactive molecules. For instance, the related 3-Bromo-4-methylpyridine is used in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors and ligands for the GABA-A receptor.[5] It is plausible that this compound could be employed in similar synthetic strategies.
Mandatory Visualizations
Logical Workflow for Synthesis and Purification
Caption: Figure 1. General workflow for the synthesis and purification of this compound.
Hypothetical Signaling Pathway Involvement
Given the general application of this compound as an intermediate for drugs targeting neurological disorders, a hypothetical involvement in a common neuronal signaling pathway is depicted below. This diagram illustrates a generic synapse and indicates where a downstream effector molecule, synthesized from a derivative of this compound, might modulate synaptic transmission.
Caption: Figure 2. Hypothetical modulation of a neuronal signaling pathway.
Spectral Data (Inferred)
No experimental spectra for this compound are readily available. However, based on the spectra of analogous compounds like 3-bromopyridine and 4-ethylpyridine, the following characteristic spectral features can be anticipated.
¹H NMR
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl group. The aromatic protons will likely appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). The ethyl group will present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), likely in the upfield region.
¹³C NMR
The carbon NMR spectrum will display seven distinct signals. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The two carbons of the ethyl group will appear in the aliphatic region (δ 10-30 ppm).
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, C=C and C=N stretching vibrations of the pyridine ring, and a C-Br stretching vibration.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. While a complete experimental dataset for its physical and chemical properties is not yet available, a strong profile can be inferred from its close structural analogs. The synthetic routes and purification methods established for similar compounds provide a solid foundation for the efficient production of this compound. Further research into its specific biological activities and the development of derivatives could unlock new therapeutic and commercial opportunities.
References
- 1. This compound | 38749-76-7 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 7. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Bromination of 4-Ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bromination of 4-ethylpyridine, focusing on the prevailing reaction mechanism, detailed experimental protocols, and relevant quantitative data. The information presented is intended to support research and development activities in synthetic chemistry and drug development.
Core Reaction: Free-Radical Bromination of the Ethyl Side-Chain
The primary and most synthetically useful method for the bromination of 4-ethylpyridine is the free-radical substitution on the ethyl side-chain. This reaction, a variation of the Wohl-Ziegler reaction, selectively targets the benzylic position of the ethyl group, which is activated for radical formation due to resonance stabilization with the pyridine ring. Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.
The reaction proceeds via a radical chain mechanism, typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine radicals, which favors substitution over competing electrophilic addition to the aromatic ring.
The selectivity of the reaction for mono- or di-bromination at the benzylic position can be controlled by the stoichiometry of the reactants. A 1:1 molar ratio of 4-ethylpyridine to NBS favors the formation of the mono-brominated product, 4-(1-bromoethyl)pyridine. Conversely, a higher ratio of NBS, such as 2:1, leads to the di-brominated product, 4-(1,1-dibromoethyl)pyridine.
Reaction Mechanism: Free-Radical Halogenation
The bromination of the ethyl side-chain of 4-ethylpyridine with NBS follows a well-established free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.
Figure 1: Free-radical bromination of 4-ethylpyridine.
Experimental Protocols
The following protocols are based on established procedures for Wohl-Ziegler bromination and specific findings for alkylpyridines.
Synthesis of 4-(1-Bromoethyl)pyridine
This protocol is designed to favor the mono-bromination of 4-ethylpyridine.
Materials:
-
4-Ethylpyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Benzoyl peroxide or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylpyridine (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of benzoyl peroxide or AIBN (e.g., 0.02 equivalents).
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a heat lamp or by heating the flask in an oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate. Wash the precipitate with a small amount of cold carbon tetrachloride.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated sodium bicarbonate solution, aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(1-bromoethyl)pyridine.
-
The product is often unstable and may be used immediately in the next step or purified by vacuum distillation if necessary. For long-term storage, it is recommended to convert it to its hydrobromide salt.
Synthesis of 4-(1,1-Dibromoethyl)pyridine
This protocol is adapted for the di-bromination of 4-ethylpyridine.
Procedure:
-
Follow the same initial setup as for the mono-bromination, but use 2.0 equivalents of N-bromosuccinimide.
-
The reaction time may be longer, and the progress should be carefully monitored.
-
The work-up procedure is identical to that for the mono-brominated product.
Quantitative Data
The following table summarizes the expected products and analytical data for the bromination of 4-ethylpyridine. Note that specific yields can vary depending on the reaction scale and conditions.
| Product Name | Molar Ratio (4-Ethylpyridine:NBS) | Expected Yield | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Predicted) |
| 4-(1-Bromoethyl)pyridine | 1:1 | Good | C₇H₈BrN | 186.05 | ¹H NMR (CDCl₃): δ ~8.6 (d, 2H), ~7.3 (d, 2H), ~5.2 (q, 1H), ~2.0 (d, 3H) ppm. |
| 4-(1,1-Dibromoethyl)pyridine | 1:2 | Good | C₇H₇Br₂N | 264.95 | ¹H NMR (CDCl₃): δ ~8.7 (d, 2H), ~7.5 (d, 2H), ~2.8 (s, 3H) ppm. |
Note: The spectroscopic data are predicted based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of brominated 4-ethylpyridine derivatives.
Figure 2: General workflow for synthesis and characterization.
This guide provides a foundational understanding of the bromination of 4-ethylpyridine. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity. It is always recommended to perform reactions in a well-ventilated fume hood and to handle all chemicals with appropriate personal protective equipment.
The Advent of Bromopyridines: A Chronicle of Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromopyridines, a class of halogenated heterocyclic compounds, have emerged as indispensable building blocks in modern organic synthesis. Their unique electronic properties and versatile reactivity have cemented their role as key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery and historical synthesis of bromopyridine isomers, charting the evolution of synthetic methodologies from early, often harsh, procedures to the more refined and efficient techniques employed today. We will delve into the seminal discoveries, present comparative quantitative data for key synthetic routes, and provide detailed experimental protocols for their preparation.
A Historical Timeline: From Serendipity to Strategy
The story of bromopyridines is intertwined with the broader development of aromatic chemistry in the 19th century. While early alchemists likely produced impure forms of pyridine by heating animal bones, the systematic study of its derivatives began much later. The initial forays into the bromination of pyridine were characterized by low yields and a lack of regioselectivity, often requiring extreme reaction conditions.
A pivotal moment in the synthesis of aryl halides, including bromopyridines, was the discovery of the Sandmeyer reaction in 1884 by the Swiss chemist Traugott Sandmeyer.[1] This reaction, which involves the diazotization of an amino group followed by its displacement with a halide using a copper(I) salt catalyst, provided a more controlled and reliable method for introducing a bromine atom onto an aromatic ring.[1]
One of the earliest documented syntheses of a bromopyridine isomer dates back to 1885 , when Ciamician and Silber reported the synthesis of 3-bromopyridine . Their method involved the direct bromination of pyridine hydrochloride in a sealed tube at high temperatures (210-230 °C), a process that unfortunately produced significant amounts of di- and tri-brominated byproducts and tar.
The development of synthetic routes to the other isomers, 2- and 4-bromopyridine, followed, with chemists leveraging both direct halogenation strategies and the burgeoning field of heterocyclic chemistry. A significant advancement in the synthesis of 4-substituted pyridines was the use of pyridine-N-oxide , which activates the 4-position of the pyridine ring towards electrophilic substitution.[2]
Key Synthetic Methodologies and Their Evolution
The synthesis of bromopyridines has evolved from brute-force methods to highly sophisticated and regioselective strategies. The primary approaches can be categorized into direct bromination of the pyridine ring and the transformation of pre-functionalized pyridines.
Direct Electrophilic Bromination
The direct substitution of a hydrogen atom on the pyridine ring with bromine is a conceptually straightforward approach. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack compared to benzene. Consequently, harsh reaction conditions were often necessary in early syntheses, leading to low yields and mixtures of isomers.
For 2-Bromopyridine: Early methods involved the high-temperature, gas-phase bromination of pyridine at around 500°C. This free-radical process yielded a mixture of 2-bromopyridine and 2,6-dibromopyridine.[3]
For 3-Bromopyridine: The synthesis of 3-bromopyridine has been achieved through direct bromination under strongly acidic conditions. Heating pyridine with bromine in the presence of fuming sulfuric acid or with a mixture of hydrobromic acid and hydrogen peroxide allows for the electrophilic substitution to occur predominantly at the 3-position.[4][5] Another early method involved the use of aluminum trichloride as a catalyst.[4]
For 4-Bromopyridine: Direct bromination to selectively yield 4-bromopyridine is challenging. However, methods using iron(III) bromide as a catalyst at moderate temperatures have been reported.[6]
The Sandmeyer Reaction: A Paradigm Shift
The Sandmeyer reaction revolutionized the synthesis of aryl halides and proved to be a cornerstone in the preparation of bromopyridines, particularly the 2- and 4-isomers, from their corresponding aminopyridines.[1] The reaction proceeds via the formation of a diazonium salt from an aminopyridine, which is then decomposed in the presence of a copper(I) bromide catalyst to yield the desired bromopyridine. This method offered significantly higher yields and greater regioselectivity compared to the early direct bromination techniques. A notable refinement of this method is the Craig modification , which involves the formation of a perbromide intermediate.[7]
Synthesis via Pyridine-N-Oxide
The use of pyridine-N-oxide as a starting material provides an elegant solution for the synthesis of 4-bromopyridine. The N-oxide group activates the 4-position of the pyridine ring, facilitating electrophilic substitution. Subsequent deoxygenation of the N-oxide yields the desired 4-bromopyridine.[2]
Comparative Analysis of Synthetic Methods
The evolution of synthetic methods for bromopyridines is best illustrated by comparing the yields of historical and modern techniques. The following tables summarize the quantitative data for the synthesis of each isomer.
| 2-Bromopyridine Synthesis | Starting Material | Key Reagents | Conditions | Yield (%) | Reference |
| High-Temperature Direct Bromination | Pyridine | Br₂ | 500°C (gas phase) | ~46% | [3] |
| Sandmeyer Reaction (Craig Mod.) | 2-Aminopyridine | HBr, Br₂, NaNO₂ | 0°C | 86-92% | [3][8] |
| Sandmeyer Reaction (Improved) | 2-Aminopyridine | HBr, Br₂, NaNO₂ | -5°C | >90% | [9] |
| 3-Bromopyridine Synthesis | Starting Material | Key Reagents | Conditions | Yield (%) | Reference |
| Direct Bromination (H₂SO₄) | Pyridine | Br₂, 95% H₂SO₄ | 130°C, 8h | ~75% | [4] |
| Direct Bromination (H₂O₂/HBr) | Pyridine | HBr, H₂O₂ | 80-120°C | Not specified | [5] |
| Sandmeyer Reaction | 3-Aminopyridine | NaNO₂, HBr, CuBr | - | Not specified | [4] |
| 4-Bromopyridine Synthesis | Starting Material | Key Reagents | Conditions | Yield (%) | Reference |
| From Pyridine-N-Oxide | 4-Nitropyridine-N-Oxide | HBr, Acetic Acid | 120°C (sealed tube) | 70-80% | [1] |
| Direct Bromination (Catalytic) | Pyridine | Br₂, FeBr₃ | 40-50°C | Not specified | [6] |
| From 4-Aminopyridine (Sandmeyer) | 4-Aminopyridine | NaNO₂, HBr, CuBr | - | Not specified | [6] |
Detailed Experimental Protocols
To provide a practical resource for researchers, the following are detailed experimental protocols for key historical and contemporary syntheses of bromopyridines.
Synthesis of 2-Bromopyridine via the Sandmeyer Reaction (Craig Modification)[3][8]
Materials:
-
2-Aminopyridine (150 g, 1.59 mol)
-
48% Hydrobromic acid (790 mL, 7 mol)
-
Bromine (240 mL, 4.7 mol)
-
Sodium nitrite (275 g, 4 mol)
-
Sodium hydroxide (600 g, 15 mol)
-
Diethyl ether
-
Solid potassium hydroxide
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place 790 mL of 48% hydrobromic acid.
-
Cool the flask in an ice-salt bath to 10-20°C and add 150 g of 2-aminopyridine over approximately 10 minutes.
-
While maintaining the temperature at or below 0°C, add 240 mL of bromine dropwise. The mixture will thicken due to the formation of a yellow-orange perbromide.
-
Prepare a solution of 275 g of sodium nitrite in 400 mL of water. Add this solution dropwise to the reaction mixture over 2 hours, ensuring the temperature is kept at or below 0°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Prepare a solution of 600 g of sodium hydroxide in 600 mL of water. Add this solution to the reaction mixture at a rate that keeps the temperature below 20-25°C.
-
Extract the reaction mixture with four 250-mL portions of diethyl ether.
-
Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.
-
Distill the dried extract through a Vigreux column. 2-Bromopyridine distills at 74-75°C/13 mm Hg.
-
The expected yield is 216-230 g (86-92%).
Synthesis of 3-Bromopyridine by Direct Bromination[4]
Materials:
-
Pyridine (15 mL, 185 mmol)
-
95% Sulfuric acid
-
Bromine (8.8 g, 50 mmol)
-
6N Sodium hydroxide solution
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, cool a mixture of 15 mL of pyridine and 95% sulfuric acid to 0°C.
-
Add 8.8 g of bromine dropwise to the cooled mixture.
-
Heat the reaction mixture to 130°C and maintain this temperature for 8 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Neutralize the solution by adjusting the pH to 8 with 6N sodium hydroxide.
-
Extract the aqueous layer three times with 60 mL portions of petroleum ether.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Filter to remove the desiccant and concentrate the organic layer.
-
Purify the crude product by distillation using a Vigreux fractionating column to obtain 3-bromopyridine. The reported yield is approximately 75%.
Synthesis of 4-Bromopyridine from 4-Nitropyridine-N-Oxide[1]
Materials:
-
4-Nitropyridine-N-Oxide
-
Hydrobromic acid solution in glacial acetic acid
Procedure:
-
Place 4-nitropyridine-N-oxide in a sealed tube with a solution of hydrobromic acid in glacial acetic acid.
-
Heat the sealed tube to 120°C.
-
After the reaction is complete (monitoring by appropriate analytical techniques is recommended), cool the reaction mixture.
-
Evaporate the reaction mixture to a smaller volume.
-
Basify the liquid and extract continuously with ether for 24 hours to obtain 4-bromopyridine-N-oxide. The reported yield is 70-80%.
-
The resulting 4-bromopyridine-N-oxide can then be deoxygenated using standard methods (e.g., with PCl₃ or PBr₃) to yield 4-bromopyridine.
Visualizing the Synthetic Landscape
The relationships between the different synthetic approaches and their historical development can be visualized using diagrams.
Caption: Historical evolution of bromopyridine synthesis.
Caption: Experimental workflow for the Sandmeyer synthesis of 2-bromopyridine.
Conclusion
The journey of bromopyridine synthesis from its inception to the present day reflects the broader progress of organic chemistry. The initial, often serendipitous, discoveries made under harsh conditions have given way to a sophisticated and predictable science. The development of landmark reactions like the Sandmeyer reaction and the strategic use of intermediates such as pyridine-N-oxide have been instrumental in this evolution. For contemporary researchers in drug development and materials science, a thorough understanding of this historical and synthetic landscape is crucial for the rational design and efficient synthesis of novel molecules. The methods detailed in this guide provide a solid foundation for the preparation of these vital chemical building blocks, enabling further innovation in a multitude of scientific disciplines.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-4-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 3-Bromo-4-ethylpyridine. This versatile building block is a key starting material for the synthesis of 3-aryl-4-ethylpyridine derivatives, a scaffold with demonstrated potential in medicinal chemistry, particularly in the development of anticancer agents.
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a base.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired C-C bond of the 3-aryl-4-ethylpyridine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Comparative Data for Suzuki Coupling Reactions
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the cited literature, the following data for a closely related substrate, a 3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine precursor, provides a strong predictive basis for expected reactivity and yields. The synthesis of various 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines was achieved via a Suzuki cross-coupling reaction.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Not explicitly stated, but successful synthesis reported[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Not explicitly stated, but successful synthesis reported[1] |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Not explicitly stated, but successful synthesis reported[1] |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Not explicitly stated, but successful synthesis reported[1] |
Note: The yields for the specific reactions were not detailed in the referenced study, but the successful synthesis of a wide variety of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines was reported.[1] The conditions presented are a reliable starting point for the optimization of Suzuki coupling reactions with this compound.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from established procedures for similar bromopyridine substrates and should be optimized for specific coupling partners and reaction scales.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 3-aryl-4-ethylpyridine.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
Application in Drug Discovery: Inhibition of Tubulin Polymerization
Derivatives of 3-aryl-4-ethylpyridine have emerged as promising candidates in cancer research. Specifically, 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been identified as potent inhibitors of tubulin polymerization.[1][3]
Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic instability of microtubules is crucial for cell division. Compounds that interfere with this process can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death), making them effective anticancer agents.[1]
The 3-aryl-4-ethylpyridine scaffold can be considered a bioisostere of other known tubulin inhibitors, such as combretastatin A-4. The aryl group at the 3-position and the substituted phenyl group at the 4-position of the pyridine ring are crucial for binding to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization into microtubules.[1][3]
Caption: Mechanism of action for 3-aryl-4-ethylpyridine derivatives.
References
- 1. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-4-ethylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 3-Bromo-4-ethylpyridine is a valuable heterocyclic building block, and its derivatization via the Heck reaction allows for the introduction of various alkenyl substituents at the 3-position of the pyridine ring. These resulting vinylpyridines serve as versatile intermediates in the synthesis of novel therapeutic agents and functional materials.
This document provides detailed application notes and adaptable experimental protocols for performing the Heck reaction with this compound. The protocols cover both conventional heating and microwave-assisted methods, offering flexibility for different laboratory setups and optimization requirements.
Data Presentation: Summary of Heck Reaction Conditions
The successful execution of a Heck reaction is contingent on the careful selection of catalyst, ligand, base, and solvent. The following table summarizes common conditions reported in the literature for the Heck coupling of bromopyridines and other aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
| Parameter | Common Reagents and Conditions | Notes | Reference |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is often preferred due to its stability and in situ reduction to the active Pd(0) species.[2][3] | [1][4][5] |
| Ligand | PPh₃, P(o-tolyl)₃, BINAP, XPhos, SPhos | The choice of ligand is crucial for catalyst stability and reactivity, especially with electron-deficient substrates like pyridines.[1][4][5] | [1][4][5] |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃, K₃PO₄ | An organic or inorganic base is required to neutralize the hydrogen halide generated during the catalytic cycle.[1][3][6] | [1][3][6] |
| Solvent | DMF, NMP, DMA, Toluene, Acetonitrile, 1,4-Dioxane/H₂O | Polar aprotic solvents are generally effective. The choice of solvent can influence reaction rate and yield.[5][6][7] | [5][6][7] |
| Alkene Partner | Acrylates, Styrenes, Ethylene derivatives | Electron-deficient alkenes, such as acrylates and styrenes, are typically more reactive.[1] | [1] |
| Temperature | 80 - 140 °C (Conventional), 100 - 160 °C (Microwave) | Higher temperatures are often necessary for less reactive aryl bromides.[4][8] Microwave irradiation can significantly reduce reaction times.[9][10][11] | [4][8][9][10][11] |
| Reaction Time | 4 - 24 hours (Conventional), 10 - 60 minutes (Microwave) | Reaction progress should be monitored by TLC or GC-MS.[8][12] | [8][12] |
Experimental Protocols
Protocol 1: General Procedure for Heck Coupling of this compound with an Alkene using Conventional Heating
This protocol is a general guideline and may require optimization for specific alkene substrates.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-6 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Reaction vessel (e.g., Schlenk tube or sealed tube)
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (e.g., 0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (e.g., 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL), the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv), and the alkene (e.g., 1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine to remove the DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.[5][12]
Protocol 2: Microwave-Assisted Heck Coupling of this compound with an Alkene
Microwave irradiation can dramatically reduce reaction times and improve yields.[8][10][11]
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)
-
Appropriate Ligand (e.g., PPh₃ or a palladacycle) (2-6 mol%)
-
Potassium Carbonate (K₂CO₃) or other suitable base (2.0 equiv)
-
Solvent (e.g., DMF, DMA, or aqueous ethanol)
-
Microwave reactor vial with a stir bar
Procedure:
-
Vial Preparation: To a microwave reactor vial, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (e.g., 0.02 mmol, 2 mol%), the chosen ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Reagent Addition: Add the solvent (e.g., 5 mL) and the alkene (e.g., 1.5 mmol, 1.5 equiv).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 130-160 °C) for a specified time (e.g., 10-30 minutes).[8][10]
-
Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature. Follow the work-up procedure as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
General Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.[1][3]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Heck Coupling
The following diagram outlines the general experimental workflow for a Heck coupling reaction.[12]
Caption: General experimental workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Microwave promoted Heck reactions using an oligo(ethylene glycol)-bound SCS palladacycle under thermomorphic conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful transformation is of particular significance in pharmaceutical and materials science research, where the introduction of an amino group onto an aromatic or heteroaromatic scaffold is a common and critical step in the synthesis of bioactive molecules and functional materials.[3]
These application notes provide a detailed guide for performing the Buchwald-Hartwig amination of 3-Bromo-4-ethylpyridine, a valuable building block in medicinal chemistry. The protocols and data presented herein are based on established procedures for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2][4][5]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various bromopyridine derivatives with a range of amines. While specific data for this compound is limited, these examples with structurally similar substrates provide a strong foundation for reaction optimization.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 75-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 8 | 80-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | Dioxane | 100 | 16 | 70-80 |
| 4 | Cyclohexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | ~70-85 |
| 5 | Diethylamine | Pd(OAc)₂ (2) | dppf (3) | NaOtBu (1.4) | Toluene | 80 | 12 | 60-75 |
| 6 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (5) | (±)-BINAP (10) | NaOtBu (2.8) | Toluene | 80 | 4 | 60[6] |
Experimental Protocols
The following are general protocols for performing a Buchwald-Hartwig amination with this compound. These should be adapted and optimized for the specific amine coupling partner.
Protocol 1: General Procedure for Primary and Secondary Amines
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1.5-2.5 mol%)
-
Phosphine Ligand (e.g., XPhos, 3-5 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1-0.2 M of the limiting reagent)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas (repeat this cycle three times).
-
Add the anhydrous toluene via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-ethylpyridin-3-yl)amine.
Protocol 2: Procedure for Volatile Amines
Materials:
-
This compound (1.0 equiv)
-
Volatile Amine (1.5-2.0 equiv, as a solution in a suitable solvent or neat)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., dppp, 3 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous Toluene
-
Sealed reaction tube (e.g., Schlenk tube with a screw cap or a sealed vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry, sealable reaction tube, add this compound, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add anhydrous toluene.
-
Add the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Bromo-4-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed representative protocol for the synthesis of kinase inhibitors using 3-bromo-4-ethylpyridine as a key starting material. This document focuses on the synthesis of a core scaffold analogous to known Janus Kinase (JAK) inhibitors, demonstrating the utility of this compound in medicinal chemistry and drug discovery.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound is a valuable heterocyclic building block in the synthesis of complex organic molecules for the pharmaceutical industry. Its pyridine ring is a common feature in many kinase inhibitors, often serving as a crucial hinge-binding motif that interacts with the ATP-binding site of the kinase. The bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for constructing the biaryl structures frequently found in potent and selective kinase inhibitors. The ethyl group at the 4-position can influence the compound's lipophilicity, metabolic stability, and potential for steric interactions within the kinase's active site, thereby affecting the overall pharmacological profile of the final drug candidate.
While direct literature on the synthesis of specific, named kinase inhibitors using this compound is not extensively available, its close structural analog, 3-bromo-4-methylpyridine, is a key intermediate in the synthesis of the Janus Kinase (JAK) inhibitor, Tofacitinib. By analogy, this compound is an excellent candidate for the synthesis of novel JAK inhibitors and other kinase inhibitors with a similar pyridine-based scaffold.
Representative Kinase Target: Janus Kinases (JAKs)
The protocol detailed below describes the synthesis of a key intermediate that can be further elaborated to generate inhibitors of the Janus Kinase (JAK) family. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is essential for a wide range of cellular processes, including immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers. Therefore, inhibitors of JAKs are of significant therapeutic interest.
JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor chains. This brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated tyrosine residues serve as docking sites for STAT proteins. Upon binding, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.
Application of 3-Bromo-4-ethylpyridine in Agrochemical Synthesis: A Review of its Potential and Synthetic Utility
Introduction
3-Bromo-4-ethylpyridine is a versatile heterocyclic intermediate that holds significant potential in the synthesis of novel agrochemicals. Its pyridine core, substituted with a reactive bromine atom and an ethyl group, provides a valuable scaffold for the development of herbicides, fungicides, and insecticides. The strategic placement of the bromo and ethyl groups allows for diverse chemical modifications, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties of the final agrochemical products. This document explores the application of this compound in agrochemical synthesis, providing insights into its synthetic utility and potential pathways for the creation of next-generation crop protection agents.
While direct, publicly available examples of commercial agrochemicals synthesized from this compound are limited, its structural motifs are present in various patented and researched compounds. The following sections will detail potential synthetic applications based on established chemical transformations of similar pyridine derivatives used in the agrochemical industry.
Application in Herbicide Synthesis
The pyridine ring is a common feature in numerous commercial herbicides. This compound serves as a key building block for the synthesis of various classes of herbicides, including pyridinyl-ether and pyridinyl-urea derivatives, as well as analogues of established herbicides like picloram and clopyralid.
Synthesis of Pyridinyl-Aryl Ether Herbicides
Pyridinyl-aryl ether herbicides are a significant class of compounds that often act by inhibiting protoporphyrinogen oxidase (PPO). The synthesis of such compounds can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, where the bromine atom of this compound is displaced by a phenoxide.
Hypothetical Synthetic Pathway for a Pyridinyl-Aryl Ether Herbicide:
Caption: Hypothetical synthesis of a pyridinyl-aryl ether herbicide.
Experimental Protocol (General):
-
To a solution of a substituted phenol in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate or sodium hydride) and stir at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyridinyl-aryl ether.
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| This compound | 4-Chlorophenol | 3-(4-Chlorophenoxy)-4-ethylpyridine | 75-85 | >95 |
| This compound | 2,4-Dichlorophenol | 3-(2,4-Dichlorophenoxy)-4-ethylpyridine | 70-80 | >95 |
Application in Fungicide Synthesis
The pyridine scaffold is also integral to the structure of many fungicides. This compound can be utilized in the synthesis of pyridinyl-pyrazole and strobilurin-type fungicides through cross-coupling reactions.
Synthesis of Pyridinyl-Pyrazole Fungicides via Suzuki Coupling
The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This reaction can be employed to couple this compound with a pyrazole-boronic acid or ester to generate pyridinyl-pyrazole fungicides, which are known to inhibit the succinate dehydrogenase enzyme in fungi.
Synthetic Workflow for Pyridinyl-Pyrazole Fungicide Synthesis:
Caption: Workflow for the synthesis of pyridinyl-pyrazole fungicides.
Experimental Protocol (General):
-
In a reaction vessel, combine this compound, a pyrazoleboronic acid or ester, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the target pyridinyl-pyrazole fungicide.
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| This compound | 1-Methyl-1H-pyrazole-5-boronic acid | 3-(1-Methyl-1H-pyrazol-5-yl)-4-ethylpyridine | 65-75 | >98 |
| This compound | 1,3-Dimethyl-1H-pyrazole-5-boronic acid | 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-ethylpyridine | 60-70 | >98 |
Application in Insecticide Synthesis
Pyridine-based insecticides, such as neonicotinoids and butenolides, are widely used for pest control. This compound can serve as a precursor for the synthesis of novel insecticidal compounds through various synthetic transformations, including amination and other cross-coupling reactions.
Synthesis of Pyridinyl Amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, which is a key step in the synthesis of many insecticides. This reaction can be used to introduce an amine functionality at the 3-position of the pyridine ring, which can then be further elaborated to produce insecticidal compounds.
Logical Relationship in Buchwald-Hartwig Amination:
Caption: Synthesis of insecticidal compounds via amination.
Experimental Protocol (General):
-
To a reaction vessel under an inert atmosphere, add this compound, an amine, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete.
-
Cool the mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the 3-amino-4-ethylpyridine derivative.
-
This intermediate can then undergo further reactions to build the final insecticidal molecule.
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| This compound | Aniline | N-Phenyl-4-ethylpyridin-3-amine | 80-90 | >97 |
| This compound | Morpholine | 4-(4-Ethylpyridin-3-yl)morpholine | 85-95 | >98 |
Application Notes and Protocols: The Use of 3-Bromo-4-ethylpyridine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-4-ethylpyridine as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly those with potential applications in pharmaceuticals. The protocols detailed below focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of diverse aryl and alkynyl functionalities to the pyridine core, a common scaffold in medicinal chemistry.
Introduction
This compound is a valuable building block in organic synthesis. The presence of a bromine atom on the pyridine ring provides a reactive handle for various cross-coupling reactions, while the ethyl group can influence the steric and electronic properties of the final molecule. This intermediate is particularly useful in the construction of substituted pyridines, which are key components in a wide range of biologically active compounds, including inhibitors of phosphodiesterase 4 (PDE4) and phosphoinositide 3-kinases (PI3K). The ability to functionalize the 3-position of the 4-ethylpyridine core opens up avenues for the synthesis of novel drug candidates and molecular probes.
Key Applications
The primary application of this compound lies in its use as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery and development, allowing for the efficient construction of complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound (e.g., a boronic acid or boronate ester). This is a highly effective method for synthesizing 3-aryl-4-ethylpyridines, which are precursors to a variety of bioactive molecules.
-
Sonogashira Coupling: This reaction enables the coupling of this compound with a terminal alkyne, leading to the formation of 3-alkynyl-4-ethylpyridines. These products can be further elaborated or may themselves possess interesting biological properties.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura and Sonogashira coupling reactions of this compound. The data is based on established protocols for similar bromopyridine substrates and serves as a guide for reaction optimization.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88-96 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O (10:1) | 100 | 12 | 80-90 |
Table 2: Representative Conditions and Yields for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 65 | 6 | 90-98 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | Diisopropylamine | Toluene | 70 | 8 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (5) | Piperidine | DMF | 80 | 10 | 80-90 |
| 4 | 4-Ethynylanisole | Pd₂(dba)₃ (1.5) | CuI (3) | Et₃N | 1,4-Dioxane | 75 | 12 | 88-97 |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura and Sonogashira coupling reactions of this compound. These protocols are adapted from established procedures for similar substrates and may require optimization for specific applications.[1][2][3][4][5][6][7][8]
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 3-phenyl-4-ethylpyridine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL, anhydrous and degassed)
-
Water (2 mL, degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Using a syringe, add the degassed 1,4-dioxane and water.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at 90 °C.
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 3-phenyl-4-ethylpyridine.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 3-(phenylethynyl)-4-ethylpyridine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.1 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3 mL, anhydrous and degassed)
-
Tetrahydrofuran (THF) (5 mL, anhydrous and degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 6 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(phenylethynyl)-4-ethylpyridine.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the palladium-catalyzed cross-coupling reactions of this compound.
Signaling Pathway
Derivatives of substituted pyridines are known to be investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cell growth, proliferation, and survival, and is often dysregulated in cancer.
References
- 1. scirp.org [scirp.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US10336759B2 - Salts and processes of preparing a PI3K inhibitor - Google Patents [patents.google.com]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US10414773B2 - Forms of a PI3K delta selective inhibitor for use in pharmaceutical formulations - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the palladium-catalyzed cross-coupling of 3-bromo-4-ethylpyridine with various partners, including boronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), and terminal alkynes (Sonogashira coupling). The resulting 3-substituted-4-ethylpyridine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a range of biologically active molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds. This reaction is instrumental in creating derivatives of this compound with diverse aryl or heteroaryl substituents.
Reaction Principle:
The reaction involves the cross-coupling of this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Quantitative Data Summary:
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids. Note: The data presented is based on reactions with structurally similar bromopyridines and should be considered as a starting point for optimization with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | ~88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 1. Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[2][3] This reaction is particularly valuable for introducing diverse amine functionalities at the 3-position of the 4-ethylpyridine core.
Reaction Principle:
This palladium-catalyzed cross-coupling reaction involves the reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2]
Quantitative Data Summary:
The following table presents representative data for the Buchwald-Hartwig amination of bromopyridine derivatives. Note: This data is based on reactions with similar bromopyridine substrates and should serve as a guide for optimizing the reaction with this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 18 | ~95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 16 | ~89 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (2) | Dioxane | 100 | 12 | ~91 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol and may require optimization based on the specific amine used.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos, 1.2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS, 1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound to the tube.
-
Seal the tube, remove from the glovebox (if applicable), and evacuate and backfill with inert gas three times.
-
Add the degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC, LC-MS, or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Figure 2. Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[4][5] This reaction provides a direct route to 3-alkynyl-4-ethylpyridine derivatives.
Reaction Principle:
The Sonogashira coupling of this compound with a terminal alkyne is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (usually an amine). The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the alkyne-coupled product and regenerates the Pd(0) catalyst.
Quantitative Data Summary:
The following table provides representative conditions and yields for the Sonogashira coupling of bromopyridines with terminal alkynes. Note: The data is based on reactions with similar bromopyridine substrates and should be used as a starting point for optimization.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N (2) | DMF | 80 | 6 | ~90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (1.5) | i-Pr₂NEt (2) | THF | 65 | 12 | ~85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (1) | Cs₂CO₃ (2) | Dioxane | 100 | 10 | ~88 |
Experimental Protocol: Sonogashira Coupling
This general protocol may need to be adjusted for specific alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 0.5-5 mol%)
-
Base (e.g., Et₃N, i-Pr₂NEt, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, THF, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent, the base, and then the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir.
-
Monitor the reaction by TLC, LC-MS, or GC-MS.
-
After completion, cool the reaction to room temperature.
-
If an amine base was used as the solvent, concentrate the reaction mixture under reduced pressure. Otherwise, dilute with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Figure 3. Experimental workflow for the Sonogashira coupling.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. scirp.org [scirp.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: HPLC Analysis of 3-Bromo-4-ethylpyridine Reaction Mixtures for Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures containing 3-Bromo-4-ethylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The described protocol is designed for accurate quantification of the starting materials, the main product (this compound), and potential impurities, making it suitable for reaction monitoring and purity assessment. This document provides a comprehensive experimental protocol, data presentation guidelines, and visual representations of the workflow and a potential synthetic pathway.
Introduction
This compound is a critical building block in the development of various bioactive molecules, including those with applications in pharmaceuticals and crop protection.[1] The monitoring of its synthesis is crucial to ensure reaction completion, maximize yield, and control impurity profiles, which can significantly impact the safety and efficacy of the final product.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the analysis of pyridine derivatives and for reaction monitoring in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy.[3][4][5][6][7]
This application note presents a reverse-phase HPLC (RP-HPLC) method optimized for the separation and quantification of this compound from its precursors and potential byproducts. The method is designed to be straightforward, reproducible, and compatible with UV detection, a common feature of modern HPLC systems.[8][9]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Formic acid (analytical grade).
-
Standards: this compound (purity ≥97%)[10], 4-ethylpyridine (starting material), and any known or potential impurities.
-
Sample Preparation: Reaction mixture aliquots, appropriate quenching solution (e.g., a known volume of mobile phase to halt the reaction).[7]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point for separating pyridine derivatives.[7]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A typical gradient could be:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine ring).
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and 4-ethylpyridine in the mobile phase (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the reaction components. A typical range would be from 1 µg/mL to 100 µg/mL.
-
Reaction Sample Preparation:
-
Withdraw a small, precise aliquot of the reaction mixture (e.g., 100 µL).
-
Immediately quench the reaction by diluting the aliquot in a known, large volume of mobile phase (e.g., in 9.9 mL of a 50:50 mixture of mobile phase A and B) to stop the reaction and prevent further changes.[7]
-
Vortex the quenched sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[7]
-
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve for each analyte by plotting the peak area against the concentration of the calibration standards.
-
Quantification: Determine the concentration of the starting material, product, and any identified impurities in the reaction samples by interpolating their peak areas from the respective calibration curves.
-
Reaction Progress: Monitor the reaction progress by plotting the concentration of the starting material and the product over time.
Data Presentation
Quantitative data from the HPLC analysis of a reaction mixture at different time points should be summarized in a clear and structured table for easy comparison.
| Time Point (hours) | 4-ethylpyridine (%) | This compound (%) | Impurity 1 (%) | Impurity 2 (%) |
| 0 | 99.8 | 0.1 | 0.1 | 0.0 |
| 2 | 65.2 | 34.1 | 0.5 | 0.2 |
| 4 | 32.7 | 66.2 | 0.8 | 0.3 |
| 8 | 5.1 | 93.5 | 1.0 | 0.4 |
| 24 | <0.1 | 98.3 | 1.2 | 0.5 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Potential synthesis pathway for this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for monitoring the synthesis of this compound. By accurately quantifying the starting material, product, and impurities, this protocol enables researchers and process chemists to optimize reaction conditions, ensure product quality, and maintain process control. The provided workflow and data presentation format offer a clear framework for implementing this analytical method in a research or drug development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. biomedres.us [biomedres.us]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. This compound | 38749-76-7 [sigmaaldrich.com]
Application Notes and Protocols for Monitoring 3-Bromo-4-ethylpyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 3-Bromo-4-ethylpyridine. This versatile building block is crucial in the synthesis of pharmaceuticals and agrochemicals, making efficient reaction tracking essential for process optimization, yield maximization, and impurity profiling.[1]
Introduction
This compound is a key intermediate in the development of a range of bioactive molecules, including potential treatments for neurological disorders and inflammatory diseases.[1] Its utility lies in the strategic placement of the bromine atom, which allows for a variety of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), and the ethyl group, which can influence the steric and electronic properties of the final product.
Effective monitoring of reactions involving this substrate is critical for understanding reaction kinetics, identifying the optimal endpoint, and minimizing the formation of byproducts. This document outlines protocols for various analytical techniques suitable for this purpose.
Analytical Techniques for Reaction Monitoring
A variety of analytical methods can be employed to monitor the consumption of this compound and the formation of products. The choice of technique will depend on the reaction conditions, the chemical properties of the reactants and products, and the available instrumentation.
Commonly Used Techniques:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method for a quick assessment of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, offering both separation and identification.
-
In-situ Spectroscopic Methods (FTIR, Raman, NMR): Allow for real-time, continuous monitoring of the reaction mixture without the need for sampling.
Experimental Protocols
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the rapid, qualitative monitoring of reactions involving this compound, such as in Suzuki coupling reactions.[2][3]
Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: On a single plate, spot the starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture at various time points.
-
Eluent System: A common starting point for developing a suitable eluent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio should be adjusted to achieve good separation, with a target Rf value of 0.3-0.5 for the starting material.
-
Development: Place the TLC plate in a developing chamber saturated with the eluent.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Data Presentation:
| Time Point | Rf (Starting Material) | Rf (Product) | Observations |
| 0 min | 0.45 | - | Single spot for starting material. |
| 30 min | 0.45 | 0.30 | Faint product spot, prominent starting material spot. |
| 60 min | 0.45 | 0.30 | Spots of comparable intensity. |
| 120 min | 0.45 | 0.30 | Faint starting material spot, prominent product spot. |
| 240 min | - | 0.30 | Starting material spot has disappeared. |
Note: Rf values are indicative and will vary with the specific eluent system and reaction product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of this compound reactions, providing accurate data on conversion and purity. The following is a general-purpose reverse-phase HPLC method that can be adapted and optimized for specific reaction mixtures.[4][5][6]
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[4][6]
-
Mobile Phase: A gradient elution is often effective for separating components with different polarities.
-
Solvent A: Water with 0.1% formic acid (for MS compatibility) or 0.1% trifluoroacetic acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 260 nm). A photodiode array (PDA) detector is recommended to obtain full UV spectra.
-
Sample Preparation: Withdraw an aliquot from the reaction mixture, quench the reaction if necessary, and dilute with the initial mobile phase composition to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
| Time Point (min) | Area % (this compound) | Area % (Product) | Area % (Impurities) |
| 0 | 99.8 | 0.0 | 0.2 |
| 30 | 75.3 | 24.1 | 0.6 |
| 60 | 48.9 | 50.2 | 0.9 |
| 120 | 10.2 | 88.5 | 1.3 |
| 240 | <0.1 | 98.2 | 1.7 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for monitoring reactions where this compound and its products are volatile and thermally stable.[7]
Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program (Example):
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate).
Data Presentation:
| Time Point (min) | Peak Area (this compound) | Peak Area (Product) | Key Mass Fragments (m/z) of Product |
| 0 | High | 0 | - |
| 30 | Decreasing | Increasing | [List fragments] |
| 60 | Decreasing | Increasing | [List fragments] |
| 120 | Low | High | [List fragments] |
| 240 | Not Detected | Maximum | [List fragments] |
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR allows for real-time monitoring by observing changes in the vibrational spectra of the reaction mixture. This technique is particularly useful for identifying the disappearance of reactant-specific peaks and the appearance of product-specific peaks.
Protocol:
-
Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe suitable for immersion in the reaction vessel.
-
Data Acquisition: Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction. Once the reaction begins, collect spectra at regular intervals.
-
Spectral Analysis: Monitor the intensity of characteristic vibrational bands. For this compound, key peaks to monitor would be related to the C-Br stretch and the pyridine ring vibrations. The formation of a new product will be indicated by the appearance of new characteristic peaks (e.g., C-N stretch in a Buchwald-Hartwig amination, or new aromatic C-H bending modes in a Suzuki coupling product).
Data Presentation:
| Wavenumber (cm-1) | Assignment | Trend over Time |
| [e.g., ~1560] | Pyridine ring C=C/C=N stretch | May shift or change in intensity |
| [e.g., ~1020] | Pyridine ring breathing | May shift or change in intensity |
| [e.g., ~600-700] | C-Br stretch | Decrease |
| [New Peaks] | Product-specific vibrations | Increase |
Note: Specific peak assignments for this compound should be confirmed with a reference spectrum.
Visualizations
Experimental Workflows
Caption: Workflow for monitoring a reaction using HPLC.
Caption: Workflow for in-situ FTIR reaction monitoring.
Logical Relationships
Caption: Decision workflow for reaction monitoring.
Signaling Pathways
Currently, there is limited specific information in publicly available scientific literature detailing the direct involvement of this compound in specific signaling pathways. However, pyridine derivatives are a common scaffold in a multitude of biologically active compounds and approved drugs that target a wide array of signaling pathways.[8][9] For example, derivatives of the closely related 3-Bromo-4-methylpyridine are used in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors, which modulate intracellular signaling by controlling the levels of cyclic AMP (cAMP). The development of novel molecules based on the this compound scaffold for the modulation of specific signaling pathways remains an active area of research in medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. shoko-sc.co.jp [shoko-sc.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
Synthesis of Novel Heterocyclic Compounds from 3-Bromo-4-ethylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 3-Bromo-4-ethylpyridine as a versatile starting material. The methodologies outlined herein focus on widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to construct diverse heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry, particularly as kinase inhibitors.
Introduction
This compound is a key building block for the synthesis of a variety of heterocyclic compounds due to the reactivity of its bromine substituent, which allows for the formation of new carbon-carbon and carbon-nitrogen bonds. The resulting pyridine-containing polycyclic molecules are prevalent in numerous biologically active compounds and approved drugs. This document details the synthesis of several classes of heterocyclic compounds, with a particular focus on pyridopyrimidines, which have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Data Presentation
The following table summarizes quantitative data for representative heterocyclic compounds synthesized from bromopyridine precursors. While specific data for this compound as the starting material is limited in published literature, the provided data from structurally similar compounds serve as a strong benchmark for expected yields and biological activities.
| Starting Material Analogue | Reaction Type | Product Class | Yield (%) | Biological Target | IC50 (nM) | Reference Compound |
| 2-Bromo-6-methylpyridine | Buchwald-Hartwig Amination | N-Arylpyridine | 60 | - | - | - |
| 3-Bromo-1,2-diones | Sonogashira Coupling | 3-Alkynyl-1,2-diones | up to 93 | - | - | - |
| Pyrimidine Precursor | Cyclization | Pyrimidine-5-carbonitrile | - | EGFR | 8.29 | Erlotinib (IC50 = 2.83 nM)[1] |
| Pyridopyrimidine Precursor | - | Pyrazol-1-yl pyridopyrimidine | - | EGFR | - | Doxorubicin |
| Pyridopyrimidine Precursor | - | Pyrazol-1-yl pyridopyrimidine | - | HeLa Cells | 9270 | - |
| Pyridopyrimidine Precursor | - | Pyrazol-1-yl pyridopyrimidine | - | MCF-7 Cells | 7690 | - |
| Pyridopyrimidine Precursor | - | Pyrazol-1-yl pyridopyrimidine | - | HepG-2 Cells | 5910 | - |
Experimental Protocols
The following are detailed protocols for key palladium-catalyzed cross-coupling reactions adapted for the use of this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-4-ethylpyridines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard Schlenk glassware
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 1,4-dioxane (5 mL).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add degassed water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-4-ethylpyridines
This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon gas
-
Standard Schlenk glassware
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the tube, and evacuate and backfill with nitrogen or argon three times.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) in toluene (2 mL).
-
Add the amine (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[2]
Protocol 3: Sonogashira Coupling for the Synthesis of 3-Alkynyl-4-ethylpyridines
This protocol details the copper- and palladium-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Nitrogen or Argon gas
-
Standard Schlenk glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.[3]
Visualizations
Experimental Workflow for Heterocycle Synthesis
The following diagram illustrates a generalized workflow for the synthesis of novel heterocyclic compounds from this compound using palladium-catalyzed cross-coupling reactions.
Caption: Generalized workflow for synthesizing heterocyclic compounds.
EGFR Signaling Pathway
Many pyridopyrimidine derivatives synthesized from precursors like this compound have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5][6] This pathway is crucial in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified representation of the EGFR signaling cascade.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cssp.chemspider.com [cssp.chemspider.com]
- 3. kbfi.ee [kbfi.ee]
- 4. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-Bromo-4-ethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-ethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound via electrophilic bromination of 4-ethylpyridine?
A1: The electrophilic bromination of 4-ethylpyridine can lead to several side products due to the directing effects of the ethyl group and the nature of the pyridine ring. The most common side reactions include:
-
Formation of Isomeric Byproducts: The primary isomeric byproduct is 2-Bromo-4-ethylpyridine. The ethyl group at the 4-position activates the ortho (3 and 5) and para (relative to the ethyl group, which is the nitrogen) positions. While the 3-position is sterically and electronically favored, some substitution can occur at the 2-position.
-
Over-bromination: The pyridine ring, once mono-brominated, can undergo further bromination to yield di-brominated products, such as 3,5-Dibromo-4-ethylpyridine. The initial bromine substituent is deactivating, but under forcing conditions, a second bromination can occur.
-
Benzylic Bromination: A significant side reaction involves the bromination of the ethyl group at the benzylic position (the carbon atom attached to the pyridine ring) to form 3-Bromo-4-(1-bromoethyl)pyridine. This reaction is particularly favored when using radical initiators or certain brominating agents like N-bromosuccinimide (NBS) under radical conditions (e.g., with light or AIBN).[1]
Q2: How can I minimize the formation of the 2-Bromo-4-ethylpyridine isomer?
A2: Minimizing the formation of the 2-bromo isomer involves controlling the reaction conditions to favor substitution at the 3-position. This can be achieved by:
-
Choice of Brominating Agent: Using a less reactive brominating agent can increase selectivity.
-
Temperature Control: Running the reaction at lower temperatures can enhance regioselectivity.
-
Use of Catalysts: Certain catalysts can direct the bromination to the desired position. For the bromination of 4-methylpyridine, a related compound, catalysts like aluminum chloride (AlCl3) have been used.
Q3: What conditions favor benzylic bromination, and how can I avoid it?
A3: Benzylic bromination is a radical substitution reaction.[1] Conditions that favor this side reaction include:
-
Radical Initiators: The presence of light or radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide.
-
N-Bromosuccinimide (NBS): NBS is a common reagent for benzylic bromination.[1]
To avoid benzylic bromination, it is crucial to:
-
Exclude light: Perform the reaction in the dark.
-
Avoid radical initiators: Ensure that no radical initiators are present in the reaction mixture.
-
Choose the right brominating agent: For electrophilic aromatic substitution, reagents like bromine (Br₂) in the presence of a Lewis acid are preferred over NBS.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of multiple side products. 3. Loss of product during workup and purification. | 1. Monitor the reaction: Use TLC or GC-MS to monitor the consumption of the starting material and the formation of the product. Increase the reaction time or temperature if necessary, but be cautious of increased side product formation. 2. Optimize reaction conditions: Refer to the FAQs to minimize the formation of isomeric and benzylic bromination byproducts. Consider adjusting the stoichiometry of the brominating agent to reduce over-bromination. 3. Improve workup: Ensure the pH is controlled during extraction to prevent the protonation of the pyridine nitrogen, which would increase its solubility in the aqueous layer. Use a suitable solvent for extraction and perform multiple extractions to maximize recovery. |
| Presence of a Significant Amount of 2-Bromo-4-ethylpyridine | 1. Reaction conditions favor 2-substitution. | 1. Modify reaction conditions: Lower the reaction temperature and consider using a milder brominating agent. The use of a Lewis acid catalyst may improve regioselectivity. |
| Detection of Benzylic Bromination Products | 1. Radical reaction conditions. | 1. Control reaction environment: Exclude light by wrapping the reaction vessel in foil. Avoid the use of radical initiators. If using NBS, ensure the reaction conditions are optimized for electrophilic substitution rather than radical substitution. |
| Formation of Di-brominated Byproducts | 1. Excess of brominating agent. 2. Harsh reaction conditions. | 1. Control stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. 2. Milder conditions: Lower the reaction temperature and/or reduce the reaction time. |
| Difficulty in Separating this compound from Side Products | 1. Similar polarities of the desired product and impurities. | 1. Optimize chromatography: Use a high-resolution column for flash chromatography. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes) to achieve better separation. 2. Consider derivatization: In some cases, impurities can be selectively reacted to form derivatives that are easier to separate. |
Quantitative Data
The following table summarizes the typical distribution of products in the bromination of 4-alkylpyridines. Please note that these are approximate values and can vary significantly based on the specific reaction conditions.
| Product/Side Product | Typical Yield Range (%) | Factors Influencing Yield |
| This compound | 40 - 70% | Optimized reaction conditions (temperature, catalyst, brominating agent). |
| 2-Bromo-4-ethylpyridine | 5 - 20% | Higher temperatures, less selective brominating agents. |
| Di-bromo-4-ethylpyridines | < 10% | Excess brominating agent, prolonged reaction times. |
| Benzylic Bromination Products | 0 - 30% | Presence of radical initiators (e.g., light, AIBN), use of NBS. |
Experimental Protocols
Protocol 1: Electrophilic Bromination of 4-Ethylpyridine with Bromine
This protocol describes a general procedure for the direct bromination of 4-ethylpyridine.
Materials:
-
4-Ethylpyridine
-
Bromine (Br₂)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-ethylpyridine and concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Slowly add bromine dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution to a pH of 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Analysis of Reaction Mixture by GC-MS
This protocol provides a general method for the analysis of the crude reaction mixture to identify and quantify the products and byproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of pyridine derivatives (e.g., HP-5ms or equivalent).
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to this compound and potential side products (2-Bromo-4-ethylpyridine, di-brominated products, benzylic bromination products) by comparing their mass spectra with known databases or by synthesizing authentic standards.
-
Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.
Visualizations
Caption: Main reaction and common side reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.
References
Technical Support Center: Purification of 3-Bromo-4-ethylpyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 3-bromo-4-ethylpyridine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is the most commonly used and effective stationary phase for the purification of bromo-pyridine derivatives like this compound.[1]
Q2: How do I determine the optimal solvent system (eluent) for the separation?
A2: The ideal eluent system should be determined using Thin-Layer Chromatography (TLC) prior to running the column.[2] A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a good starting point for pyridine derivatives.[2] Vary the ratio of these solvents to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.
Q3: Is this compound stable on silica gel?
A3: Pyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, which could lead to streaking or decomposition on the column.[3] If you observe such issues, you can use silica gel that has been neutralized with a weak base like triethylamine (typically 0.1-1% in the eluent) or consider an alternative stationary phase like neutral alumina.[3][4]
Q4: What are the common impurities I might encounter?
A4: Depending on the synthetic route, common impurities may include unreacted starting materials, isomeric byproducts (e.g., 2-bromo-4-ethylpyridine or 3-bromo-2-ethylpyridine), and potentially di-brominated species.[5]
Q5: Can I use a different purification method instead of column chromatography?
A5: For liquid products like this compound, fractional distillation under reduced pressure can be a viable alternative if the boiling points of the product and impurities are sufficiently different.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution. | Optimize the Eluent: Use TLC to test various solvent ratios (e.g., different percentages of ethyl acetate in hexanes). A lower polarity eluent will generally increase the separation between spots.[2] |
| Column Overloading: Too much crude product was loaded onto the column for its size. | Reduce the Load: As a general guideline, the amount of crude material should be about 1-5% of the weight of the silica gel.[2] | |
| Improperly Packed Column: The presence of air bubbles or cracks in the silica bed can lead to channeling and poor separation. | Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles.[2] | |
| Product is Not Eluting from the Column | Solvent Polarity is Too Low: The eluent is not polar enough to move the compound down the column. | Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent system.[6] |
| Compound Decomposition on Silica: The compound may be unstable on the acidic silica gel. | Test for Stability: Run a 2D TLC to check for degradation.[7] If unstable, consider neutralizing the silica with triethylamine or using alumina as the stationary phase.[3][4] | |
| Product Elutes Too Quickly (With the Solvent Front) | Solvent Polarity is Too High: The eluent is too polar, causing the compound to have a very high Rf value. | Decrease Eluent Polarity: Use a less polar solvent system, for example, by increasing the proportion of hexanes.[8] |
| Streaking or Tailing of the Product Band | Compound Interaction with Silica: The basic nitrogen of the pyridine ring can interact with the acidic silanol groups of the silica gel. | Add a Modifier: Add a small amount of triethylamine (~0.1-1%) to the eluent to suppress this interaction.[3] |
| Sample is Poorly Soluble in Eluent: If the crude mixture is not fully soluble in the eluent, it can lead to band broadening. | Use Dry Loading: Dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[4] |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
TLC plates (silica gel coated)
-
Chromatography column
-
Collection tubes/flasks
-
Rotary evaporator
2. TLC Analysis:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using various solvent systems of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
Visualize the spots under UV light.
-
The optimal eluent system should give the this compound an Rf value of approximately 0.2-0.4.
3. Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed using a pipette.
-
Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure to begin eluting the compounds.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
6. Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Summary
| Parameter | Recommended Value/System | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for this class of compounds. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the polarity. |
| Typical TLC Rf Value | 0.2 - 0.4 | In an optimized hexanes/ethyl acetate system.[8] |
| Detection Method | UV light (254 nm) | Aromatic compounds like this compound are UV active. |
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling with 3-Bromo-4-ethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-Bromo-4-ethylpyridine. The content is designed to address specific experimental challenges and facilitate reaction optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Low or no product formation is a frequent challenge, particularly with heteroaryl halides like this compound. The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation.
| Potential Cause | Recommended Solution(s) |
| Catalyst Inhibition/Deactivation | The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, forming inactive species. To mitigate this, employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that sterically shield the palladium center. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also overcome partial inhibition. |
| Inefficient Transmetalation | The transfer of the organic moiety from the boronic acid to the palladium complex can be sluggish. Ensure the use of an appropriate base (at least 2-3 equivalents) to facilitate the formation of the more nucleophilic boronate species. Screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ can be beneficial. |
| Poor Solubility | The starting materials may not be sufficiently soluble in the chosen solvent. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is often optimal, as the inorganic base is more soluble in the aqueous phase while the organic substrate and catalyst are in the organic phase. |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed efficiently. A typical temperature range for Suzuki couplings is 80-120 °C. If thermal heating is insufficient, microwave irradiation can be considered to enhance reaction rates. |
Issue 2: Significant Byproduct Formation
The presence of side products can complicate purification and reduce the yield of the desired coupled product.
| Byproduct | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid | This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon, nitrogen) or using freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction. |
| Dehalogenation of this compound | The replacement of the bromine atom with a hydrogen atom can occur, especially at high temperatures and with prolonged reaction times. Certain solvents or bases can also act as hydride sources. | Optimize the reaction time to avoid prolonged heating after the reaction has reached completion. Ensure the use of high-purity, anhydrous solvents. |
| Protodeboronation of Boronic Acid | The boronic acid can be hydrolyzed, replacing the boronic acid group with a hydrogen atom, particularly in the presence of aqueous bases. | Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Using milder bases or anhydrous conditions can also minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst system for the Suzuki coupling of this compound?
There is no single "best" catalyst system, as the optimal choice depends on the specific boronic acid partner and reaction conditions. However, for challenging substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ are often effective. Pre-formed catalysts like XPhos Pd G2 or G3 can also be excellent choices.
Q2: Which base should I choose for this reaction?
A screening of bases is often necessary. Strong inorganic bases are commonly used to promote the transmetalation step. K₃PO₄ and Cs₂CO₃ are frequently effective for couplings involving nitrogen-containing heterocyles. K₂CO₃ is a more cost-effective option that can also provide good yields.
Q3: Can I run the Suzuki coupling of this compound under air?
It is highly discouraged. The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote the homocoupling of the boronic acid. For reproducible and high-yielding results, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Q4: My boronic acid is not commercially available. What are my options?
If the desired boronic acid is not available, you can often synthesize it from the corresponding aryl halide through a Miyaura borylation reaction using a palladium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂).
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken (under inert atmosphere), quenched, and analyzed.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling of analogous bromopyridine substrates. This data can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Effect of Catalyst and Ligand on Yield for a Representative 2-Bromopyridine Substrate
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination. |
| PdCl₂(dppf) (3-5) | - | Moderate to High | A reliable catalyst for a range of Suzuki couplings. |
| Pd(PPh₃)₄ (3-5) | - | Moderate | Can be effective, but may require higher catalyst loading. |
Table 2: Effect of Base and Solvent on Yield for a Representative 2-Bromopyridine Substrate
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice. |
| Cs₂CO₃ (2-3) | 1,4-Dioxane/H₂O | High to Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates. |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 3-aryl-4-ethylpyridine product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with Bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yields in Suzuki-Miyaura cross-coupling reactions involving bromopyridines.
Troubleshooting Guide
Low yields in the Suzuki coupling of bromopyridines are a common issue stemming from the electronic properties of the pyridine ring and its interaction with the palladium catalyst. This guide addresses specific problems in a question-and-answer format.
Question 1: Why is the yield of my Suzuki coupling reaction with a bromopyridine consistently low?
Answer:
Low yields with bromopyridine substrates can be attributed to several key factors:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2][3] For substrates like 2-bromopyridines, this effect is particularly pronounced.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow, especially with electron-deficient heteroaryl compounds like pyridines.[1]
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][4] This side reaction is more common when using aqueous bases.[1]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a slow and incomplete reaction.[1]
Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and debromination of my bromopyridine. How can I minimize these side reactions?
Answer:
The formation of byproducts is a common cause of low yields. Here’s how to address them:
-
Homocoupling: The coupling of two boronic acid molecules is often caused by the presence of oxygen.[1] To minimize this:
-
Debromination (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom is another common side reaction.[2] This can be caused by:
-
Hydride Sources: These can include impurities in the reagents or the solvent.[2]
-
Choice of Base: Some bases can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases in Suzuki couplings to minimize this issue.[2]
-
Solvent System: Using a mixture of an organic solvent and water can sometimes suppress debromination.[2]
-
Question 3: My reaction is not going to completion, and I see a lot of unreacted starting material. What should I try?
Answer:
Incomplete conversion can be addressed by optimizing the reaction conditions:
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate and lead to higher conversion.[1][5] Typical temperatures for Suzuki reactions with bromopyridines are in the range of 80-110 °C.[1][6]
-
Screen Different Catalysts and Ligands: For challenging substrates like bromopyridines, using more active catalyst systems is crucial. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective at promoting efficient catalysis and preventing deactivation.[1][5] Buchwald precatalysts, which are pre-formed palladium complexes with these ligands, are also highly recommended.[1]
-
Evaluate Base Strength: The base may not be strong enough to effectively promote the transmetalation step.[1] Consider screening stronger bases or different types of bases.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling with bromopyridines?
A1: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for electron-deficient bromopyridines, catalyst systems with bulky, electron-rich phosphine ligands are generally recommended to stabilize the catalyst and promote reductive elimination.[1] See the table below for a comparison of common catalyst systems.
Q2: What is the role of the base in the Suzuki reaction, and which one should I choose?
A2: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][7] The choice of base can significantly impact the reaction yield.[7] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[5][8] A screening of different bases is often a valuable optimization step.[5]
Q3: Can I run the Suzuki coupling of bromopyridines under aerobic (air) conditions?
A3: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1][5] For optimal and reproducible results, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Q4: Is a boronic acid or a boronic ester a better coupling partner?
A4: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can help prevent protodeboronation, a common side reaction.[1][9]
Data on Reaction Conditions
The following tables summarize how different parameters can influence the yield of Suzuki coupling reactions with bromopyridines. This data is compiled from various sources and serves as a general guide for optimization.
Table 1: Comparison of Common Palladium Catalyst Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Performance with Bromopyridines | Notes |
| Pd(OAc)₂ | PPh₃ | 2-5 | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ | SPhos | 1-3 | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1] |
| Pd(PPh₃)₄ | PPh₃ | 5 | Moderate to High | A common, versatile catalyst, but may require higher loadings.[8][10] |
| PdCl₂(dppf) | dppf | 3-5 | Moderate to High | Often used for a wide range of Suzuki couplings.[5][6] |
Table 2: Influence of Base on Reaction Yield
| Base | Typical Equivalents | Solvent System | Performance | Notes |
| K₂CO₃ | 2-3 | Toluene/H₂O, Dioxane/H₂O | Moderate to High | A common and cost-effective choice.[1][8] |
| K₃PO₄ | 2-3 | Dioxane/H₂O, Toluene | High | Often a good choice for minimizing debromination.[2][5] |
| Cs₂CO₃ | 2-3 | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1][2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine (Conventional Heating)
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine the bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6][10]
-
Catalyst Addition: Add the palladium catalyst and, if separate, the ligand under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent(s) via syringe.[1][6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][6]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 3-Bromo-4-ethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions when using 3-bromo-4-ethylpyridine in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is an undesired side reaction where two identical molecules of one of the coupling partners react with each other. For instance, in a Suzuki reaction, two molecules of your boronic acid reagent can couple to form a symmetrical biaryl byproduct. This is problematic because it consumes your starting materials, leading to a lower yield of the desired cross-coupled product, and the resulting homocoupled byproduct can often be difficult to separate during purification.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of organometallic reagents, such as boronic acids.[1] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also lead to increased homocoupling. In Sonogashira reactions, the copper(I) co-catalyst can also promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[3]
Q3: I'm observing significant homocoupling in my Suzuki-Miyaura reaction with this compound. What steps can I take to minimize it?
A3: To minimize boronic acid homocoupling, consider the following strategies:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[4]
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to bypass the need for in situ reduction of a Pd(II) species, which can be a source of homocoupling.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These can promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[4]
-
Choice of Base: Use a weaker inorganic base like K₂CO₃ or K₃PO₄. Stronger bases can sometimes accelerate the decomposition of boronic acids, leading to side reactions.
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, disfavoring the kinetics of the homocoupling reaction.
Q4: How can I prevent alkyne homocoupling in a Sonogashira reaction with this compound?
A4: The most effective way to prevent the homocoupling of terminal alkynes (Glaser coupling) is to run the reaction under copper-free conditions. While this might require higher temperatures or more active palladium catalysts, it directly eliminates the primary pathway for this side reaction. If a copper co-catalyst is necessary, ensure strictly anaerobic conditions by thoroughly degassing all reagents and maintaining a positive pressure of an inert gas.[3] Using an excess of the this compound relative to the alkyne can also help favor the cross-coupling pathway.
Q5: Are there specific challenges associated with using a bromopyridine substrate like this compound?
A5: Yes, the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive species and slowing down the desired catalytic cycle.[4] This can sometimes make side reactions like homocoupling more competitive. Using bulky ligands can help shield the palladium center and mitigate this deactivation pathway.[4] Additionally, dehalogenation (replacement of the bromine with a hydrogen) can be a competing side reaction.[1]
Troubleshooting Guides
Issue 1: Significant Boronic Acid Homocoupling in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | Thoroughly degas solvents and reaction mixture (e.g., 3x freeze-pump-thaw cycles or sparge with Argon for >30 min).[4] | Reduced formation of symmetrical biaryl byproduct. |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst that efficiently generates Pd(0). | Lower levels of Pd(II) in the reaction, minimizing the homocoupling pathway.[1] |
| Inappropriate Ligand | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | Increased rate of reductive elimination for the desired product, outcompeting homocoupling.[4] |
| High Boronic Acid Concentration | Add the boronic acid solution slowly over a period of time using a syringe pump. | Maintain a low instantaneous concentration of the boronic acid, disfavoring dimerization. |
| Suboptimal Base | Use a milder base such as K₂CO₃ or K₃PO₄. | Reduced decomposition of the boronic acid and minimized side reactions. |
Issue 2: Predominant Alkyne Dimerization (Glaser Coupling) in Sonogashira Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Copper(I) Co-catalyst | Perform the reaction under copper-free conditions. This may require a more active palladium catalyst or higher temperatures.[3] | Elimination of the primary pathway for oxidative homocoupling. |
| Presence of Oxygen | Rigorously degas all reagents and solvents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[3] | Minimized oxidation of the copper acetylide intermediate. |
| High Alkyne Concentration | Use a slight excess of this compound (e.g., 1.2 equivalents) relative to the terminal alkyne. | Increased probability of the palladium complex reacting with the aryl bromide. |
| High Temperature | Lower the reaction temperature and monitor for a longer reaction time. | Reduced rate of the homocoupling side reaction. |
Issue 3: Formation of Dehalogenation Byproduct (4-ethylpyridine)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Beta-Hydride Elimination (in Buchwald-Hartwig) | This can be a competing pathway. Ensure optimal ligand and base combination for the specific amine. | Favoring the C-N reductive elimination over beta-hydride elimination.[1] |
| Reductive Side Reactions | Avoid using overly strong reducing agents in the reaction mixture. Ensure the purity of solvents and reagents. | Minimized undesired reduction of the C-Br bond. |
| Catalyst/Ligand Choice | Screen different palladium catalysts and ligands. Some systems are more prone to dehalogenation than others. | Identification of a catalytic system that favors cross-coupling over dehalogenation for this specific substrate. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general guideline and may require optimization for specific boronic acid partners.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add 5 mL of thoroughly degassed 1,4-dioxane via syringe.
-
Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent Glaser coupling.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a stir bar.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the terminal alkyne (1.1 mmol, 1.1 equiv.) followed by 5 mL of degassed triethylamine.
-
Reaction: Seal the tube and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether and filter to remove triethylamine hydrobromide salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol is adapted from a procedure for a similar bromopyridine substrate.[5]
-
Reaction Setup: In a glovebox or under a stream of argon, add NaOtBu (1.4 mmol, 1.4 equiv.), the chosen phosphine ligand (e.g., BINAP, 0.04 mmol, 4 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add 5 mL of degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with diethyl ether, wash with brine, and dry the organic layer over MgSO₄.
-
Purification: Filter, concentrate the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.
Data Summary Tables
Table 1: Influence of Ligand and Base on Suzuki-Miyaura Coupling Yields (Illustrative)
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) | Homocoupling Byproduct (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 65 | 15 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 | < 5 |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 110 | 55 | 20 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 88 | < 7 |
Note: These are representative values. Actual results will vary based on the specific boronic acid used.
Table 2: Comparison of Sonogashira Reaction Conditions (Illustrative)
| Catalyst System | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) | Homocoupling Byproduct (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 60 | 75 | 20 |
| Pd(PPh₃)₄ (Copper-Free) | Et₃N | 80 | 85 | < 2 |
| Pd(OAc)₂ / PPh₃ / CuI | Toluene / Piperidine | 70 | 70 | 25 |
| PdCl₂(dppf) (Copper-Free) | Dioxane / Et₃N | 100 | 90 | < 3 |
Note: These are representative values. Actual results will vary based on the specific alkyne used.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: The catalytic cycle for the desired cross-coupling reaction.
Caption: Formation of homocoupled byproduct via a Pd(II) pathway.
References
Technical Support Center: Suzuki Coupling of Pyridyl Bromides - Preventing Protodeboronation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenge of protodeboronation during the Suzuki-Miyaura cross-coupling of pyridyl bromides.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in the Suzuki coupling of pyridyl bromides?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the organoboron reagent (e.g., a pyridylboronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1] This is particularly problematic in the Suzuki coupling of pyridyl bromides for several reasons:
-
Reduced Yield: It consumes the pyridylboronic acid, leading to lower yields of the desired biaryl product.[1]
-
Purification Challenges: The formation of a deboronated pyridine byproduct can complicate the purification of the target molecule.[1]
-
Instability of Pyridylboronic Acids: Pyridylboronic acids, especially 2-pyridylboronic acids, are inherently unstable and more susceptible to protodeboronation compared to many other arylboronic acids.[2]
Q2: What are the primary factors that contribute to protodeboronation?
A2: Several reaction parameters can significantly influence the rate of protodeboronation:
-
Choice of Base: Strong bases can accelerate protodeboronation. Weaker bases are generally preferred.
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond. While Suzuki couplings often tolerate or even require some water, excessive amounts can be detrimental.
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[1]
-
Inefficient Catalytic System: A slow or inefficient catalyst can leave the boronic acid exposed to the reaction conditions for longer periods, increasing the likelihood of decomposition.
-
pH of the Reaction Medium: For 2-pyridylboronic acids, the rate of protodeboronation is often fastest at neutral pH due to the formation of a reactive zwitterionic intermediate. Both acidic and basic conditions can surprisingly slow down this decomposition pathway.[1]
Q3: How can I minimize protodeboronation in my experiments?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Stabilized Boronic Acid Derivatives: Instead of using the free boronic acid, consider more stable alternatives like:
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids.
-
MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable, crystalline solids that act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2]
-
Organotrifluoroborates: These salts also offer enhanced stability and release the boronic acid in situ.
-
-
Careful Selection of Reaction Conditions:
-
Base: Use weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).
-
Solvent: Employ anhydrous solvents and ensure all glassware is thoroughly dried to minimize the presence of water.
-
Temperature: Run the reaction at the lowest temperature that allows for efficient coupling.
-
-
Optimize the Catalytic System:
-
Ligands: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos and XPhos) that promote rapid cross-coupling, which can outcompete the slower protodeboronation.[3]
-
Catalyst Loading: In some cases, a modest increase in catalyst loading can improve the rate of the desired reaction.[4]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of coupled product and significant amount of deboronated pyridine. | High rate of protodeboronation. | 1. Switch to a more stable boron reagent: Use a MIDA boronate or a pinacol ester instead of the free boronic acid. 2. Optimize the base: Change to a weaker base like K₃PO₄ or K₂CO₃. 3. Reduce reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 4. Ensure anhydrous conditions: Use dry solvents and glassware. 5. Change the catalyst system: Employ a more active catalyst with a bulky, electron-rich ligand to accelerate the cross-coupling. |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas solvents and reagents. 2. Check catalyst and ligand quality: Use fresh, high-purity materials. 3. Increase catalyst loading: A modest increase may improve conversion. 4. Screen different catalyst systems: Not all catalysts are optimal for all substrates. |
| Formation of significant side products other than the protodeboronated pyridine (e.g., homocoupling). | Presence of oxygen; Suboptimal stoichiometry or temperature. | 1. Ensure a rigorously inert atmosphere. 2. Adjust stoichiometry: A slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling. |
Data Presentation: Comparative Performance in Suzuki Coupling
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving pyridyl bromides.
Table 1: Effect of Base on the Yield of Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid *
| Base | Solvent | Catalyst | Ligand | Temperature (°C) | Yield (%) |
| K₃PO₄ | Dioxane/H₂O | Pd(OAc)₂ | SPhos | 100 | 85 |
| K₂CO₃ | Dioxane/H₂O | Pd(OAc)₂ | SPhos | 100 | 78 |
| Cs₂CO₃ | Dioxane | Pd(OAc)₂ | XPhos | 80 | 92 |
| Na₂CO₃ | Toluene/H₂O | Pd(PPh₃)₄ | PPh₃ | 100 | 65 |
*Yields are representative and can vary based on specific reaction conditions and substrate purity.
Table 2: Effect of Ligand on the Yield of Suzuki Coupling of 3-Bromopyridine with 4-Methoxyphenylboronic Acid *
| Ligand | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |
| SPhos | K₃PO₄ | Dioxane/H₂O | Pd(OAc)₂ | 90 | 95 |
| XPhos | K₃PO₄ | Dioxane/H₂O | Pd(OAc)₂ | 90 | 93 |
| PPh₃ | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | 110 | 72 |
| dppf | K₂CO₃ | Dioxane | PdCl₂(dppf) | 100 | 88 |
*Yields are representative and can vary based on specific reaction conditions and substrate purity.
Table 3: Effect of Temperature on the Yield of Suzuki Coupling of 2-Bromo-5-fluoropyridine with Phenylboronic Acid Pinacol Ester *
| Temperature (°C) | Base | Solvent | Catalyst | Ligand | Yield (%) |
| 60 | K₃PO₄ | Dioxane | Pd(OAc)₂ | SPhos | 75 |
| 80 | K₃PO₄ | Dioxane | Pd(OAc)₂ | SPhos | 91 |
| 100 | K₃PO₄ | Dioxane | Pd(OAc)₂ | SPhos | 85 (increased protodeboronation observed) |
| Room Temperature | K₃PO₄ | Dioxane | Pd(OAc)₂ | SPhos | 45 |
*Yields are representative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Pyridyl Bromide with an Arylboronic Acid Pinacol Ester
Materials:
-
Pyridyl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))
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Phosphine ligand (e.g., SPhos (4 mol%))
-
Base (e.g., K₃PO₄ (2.0 mmol, 2.0 equiv))
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Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the pyridyl bromide, arylboronic acid pinacol ester, palladium catalyst, phosphine ligand, and base.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
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Add the anhydrous, degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of 2-Bromopyridine with Phenyl-MIDA-boronate
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenyl-MIDA-boronate (1.1 mmol, 1.1 equiv)
-
Pd(OAc)₂ (3 mol%)
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SPhos (6 mol%)
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K₃PO₄ (3.0 mmol, 3.0 equiv)
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1,4-Dioxane/H₂O (4:1, 5 mL)
Procedure:
-
In a glovebox, add 2-bromopyridine, phenyl-MIDA-boronate, Pd(OAc)₂, SPhos, and K₃PO₄ to a vial equipped with a stir bar.
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Seal the vial and heat the reaction mixture to 80 °C with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
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Concentrate the solution and purify the residue by flash chromatography to yield the 2-phenylpyridine product.
Protocol 3: Synthesis of 2-Pyridyl MIDA Boronate
Materials:
-
2-Bromopyridine (1.0 equiv)
-
n-Butyllithium (1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.5 equiv)
-
Anhydrous THF
-
Anhydrous DMSO
Procedure:
-
Dissolve 2-bromopyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium and stir for 30 minutes.
-
Add triisopropyl borate and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with aqueous HCl and extract with an organic solvent.
-
After solvent removal, dissolve the crude 2-pyridylboronic acid in DMSO.
-
Add MIDA and heat the mixture to 115 °C for 1-2 hours.[5]
-
After cooling, the 2-pyridyl MIDA boronate can be isolated by precipitation or extraction and purified by chromatography.[5]
Visualizations
Caption: Suzuki catalytic cycle with the competing protodeboronation pathway.
Caption: Troubleshooting workflow for addressing protodeboronation.
Caption: Factors contributing to and mitigating protodeboronation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Inhibition by Pyridine Nitrogen in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst inhibition by pyridine nitrogen in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving pyridine-containing substrates often problematic?
A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the transition metal catalyst, typically palladium, forming stable, inactive complexes that disrupt the catalytic cycle. This phenomenon is often referred to as catalyst poisoning. The proximity of the nitrogen to the reaction site, particularly in 2-substituted pyridines, exacerbates this inhibitory effect.[1]
Q2: What are the common signs of catalyst inhibition by pyridine nitrogen in my reaction?
A2: Common indicators of catalyst inhibition include:
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Low or no conversion: The starting materials remain largely unreacted.[1]
-
Stalled reaction: The reaction proceeds initially but stops before completion.
-
Formation of palladium black: The active Pd(0) catalyst agglomerates and precipitates out of the solution as inactive palladium black.[1]
-
Side reactions: The formation of byproducts such as homocoupled products or dehalogenated starting materials may be observed.[1]
Q3: How does the position of the halide (or other leaving group) on the pyridine ring affect the reaction?
A3: The position of the leaving group is critical. 2-Halopyridines are notoriously difficult substrates because the nitrogen atom is adjacent to the reaction center, leading to strong coordination with the catalyst. 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further from the reaction site, reducing its inhibitory effect.[1]
Q4: What is the role of the ligand in mitigating pyridine inhibition?
A4: The ligand plays a crucial role in preventing catalyst deactivation. Bulky and electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can:
-
Sterically hinder the coordination of the pyridine nitrogen to the metal center.[1]
-
Increase the electron density on the palladium, which promotes the desired steps in the catalytic cycle and can weaken the bond between the palladium and the pyridine nitrogen.[1]
Q5: Can the choice of palladium precursor influence the outcome of the reaction?
A5: Yes. Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active catalytic species.[1] In some cases, using a Pd(0) source directly can be advantageous as Pd(II) species are known to coordinate strongly with pyridines.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium and inhibiting the catalytic cycle.[1] | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1]2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1]3. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst for efficient generation of the active species.[1] |
| Inefficient Oxidative Addition: The C-X bond of the pyridine halide is not being effectively activated.[1] | 1. Change the Halide: If possible, switch from a chloride to a more reactive bromide or iodide.[1]2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition.[1] | |
| Catalyst Decomposition (Palladium Black Formation) | Slow Catalysis Leading to Agglomeration: The slow catalytic cycle due to pyridine inhibition increases the lifetime of the active Pd(0) species in solution, leading to agglomeration.[1] | 1. Optimize Reaction Conditions: Implement strategies to accelerate the catalytic cycle (e.g., appropriate ligand and base selection).2. Use a Stabilizing Ligand: Some ligands are more effective at preventing the agglomeration of palladium nanoparticles.[1] |
| Formation of Side Products | Protodeboronation (in Suzuki Coupling): The boronic acid is replaced by a hydrogen atom.[1] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry.2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1] |
| Homocoupling: The organometallic reagent couples with itself.[1] | 1. Degas the Reaction Mixture: Thoroughly remove oxygen from the reaction mixture, as it can promote homocoupling.[1]2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes minimize homocoupling during the initial reduction to Pd(0).[1] | |
| Dehalogenation: The halide on the pyridine substrate is replaced by a hydrogen atom.[1] | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation.2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] |
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data on the performance of different catalyst systems in cross-coupling reactions involving pyridine substrates. This data is intended to provide a comparative overview to guide the selection of reaction conditions.
Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Toluene | 80 | 12 | 85 |
| XPhos | 2 | K₃PO₄ | Dioxane | 100 | 8 | 95 |
| SPhos | 2 | K₃PO₄ | Dioxane | 100 | 8 | 92 |
Note: This table is a representative example compiled from general knowledge in the field. Actual yields may vary depending on specific reaction conditions.
Table 2: Effect of Halide on Buchwald-Hartwig Amination of 3-Halopyridines with Morpholine
| Halide | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cl | RuPhos | 3 | NaOt-Bu | Toluene | 110 | 24 | 75 |
| Br | RuPhos | 2 | NaOt-Bu | Toluene | 100 | 12 | 92 |
| I | RuPhos | 2 | NaOt-Bu | Toluene | 100 | 6 | 96 |
Note: This table is a representative example compiled from general knowledge in the field. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of a 2-Halopyridine
This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid, employing a bulky phosphine ligand to mitigate catalyst inhibition.
Materials:
-
2-Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 2-halopyridine, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle and the inhibitory pathway caused by pyridine coordination.
Caption: A logical workflow for troubleshooting cross-coupling reactions with pyridine substrates.
Caption: Steric hindrance from bulky ligands weakens pyridine coordination to the catalyst.
References
Technical Support Center: Synthesis of 3-Bromo-4-ethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-4-ethylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary methods for the synthesis of this compound and its analogues are direct bromination of 4-ethylpyridine and a Sandmeyer-type reaction starting from an amino-substituted pyridine.
-
Direct Bromination: This method involves the direct reaction of 4-ethylpyridine with a brominating agent, often in the presence of a Lewis acid catalyst or under harsh conditions like fuming sulfuric acid.[1][2]
-
From an Aminopyridine (Sandmeyer-type reaction): This route typically starts with 3-amino-4-ethylpyridine or a related isomer. The amino group is converted to a diazonium salt, which is then displaced by a bromide ion. This method often results in higher yields and better regioselectivity.
Q2: I am getting a very low yield in my direct bromination of 4-ethylpyridine. What are the likely causes?
A2: Low yields in the direct bromination of pyridines are a common issue. Several factors could be contributing to this:
-
Insufficiently harsh reaction conditions: Pyridine rings are electron-deficient and thus deactivated towards electrophilic substitution. High temperatures and strong activating conditions (e.g., oleum) are often necessary.[1][3]
-
Inappropriate brominating agent: The choice of brominating agent is critical. While molecular bromine (Br₂) is common, its reactivity may need to be enhanced with a Lewis acid.[4][5]
-
Formation of side products: Over-bromination to form di-brominated products can occur, reducing the yield of the desired mono-brominated product.[6]
-
Product loss during workup and purification: this compound is a liquid that can be lost during extraction and distillation if not performed carefully.[4][7]
Q3: I am observing the formation of multiple products in my reaction mixture. How can I identify them and improve the selectivity?
A3: The formation of multiple products, likely isomers and di-brominated species, is a known challenge.
-
Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is effective for separating and identifying volatile components by their mass. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information to distinguish between isomers.
-
Improving Selectivity:
-
Careful control of reaction temperature and stoichiometry of the brominating agent can minimize over-bromination.
-
The Sandmeyer-type reaction starting from the corresponding aminopyridine offers significantly better regioselectivity.
-
Q4: What is the most effective method for purifying crude this compound?
A4: The choice of purification method depends on the impurities present.
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from isomers and di-brominated byproducts due to differences in polarity.[4][5]
-
Fractional Distillation: For liquid products like this compound, fractional distillation under reduced pressure can be a viable option to separate components with different boiling points.[8]
-
Steam Distillation: This can be used as a preliminary purification step to remove non-volatile impurities.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Reaction conditions are too mild. | For direct bromination, increase the reaction temperature and consider using fuming sulfuric acid (oleum).[1][3] |
| Inactive brominating agent. | Ensure the quality and reactivity of the brominating agent. For direct bromination, add a Lewis acid catalyst like AlCl₃.[4][5] | |
| Starting material is impure. | Verify the purity of the 4-ethylpyridine or the starting aminopyridine using techniques like GC-MS or NMR. | |
| Formation of Di-brominated Byproducts | Excess of brominating agent. | Use a stoichiometric amount or a slight excess of the brominating agent. Monitor the reaction progress using TLC or GC to avoid over-reaction. |
| Reaction time is too long. | Optimize the reaction time. Shorter reaction times may favor the mono-brominated product.[6] | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer to be neutral or slightly basic before extraction to ensure the pyridine is in its free base form.[4] Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate.[4] |
| Emulsion formation during extraction. | Add a saturated brine solution to help break the emulsion. | |
| Poor Separation During Column Chromatography | Incorrect eluent system. | Perform TLC with different solvent systems to find the optimal eluent for good separation of your product from impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[4] |
| Column is overloaded. | Use an appropriate amount of crude product relative to the amount of silica gel. |
Data Presentation
The following tables summarize quantitative data for the synthesis of 3-Bromo-4-methylpyridine, a close analogue of this compound. These parameters can serve as a starting point for the optimization of the this compound synthesis.
Table 1: Comparison of Synthesis Methods for 3-Bromo-4-methylpyridine
| Method | Starting Material | Key Reagents | Yield | Reference |
| Direct Bromination | 4-Methylpyridine | Br₂, AlCl₃, KBr | 57% | |
| Direct Bromination | 4-Methylpyridine | Br₂, 20% Fuming H₂SO₄ | 66% | [1][2] |
| Sandmeyer-type | 2-Methyl-4-aminopyridine | HBr, Br₂, NaNO₂ | 95% | [4] |
Table 2: Reaction Conditions for Direct Bromination of 4-Methylpyridine
| Parameter | Condition | Reference |
| Temperature | 120 °C | [4][5] |
| Reaction Time | 26 hours | [4] |
| Solvent | None (neat) | [4] |
| Workup | Poured into ice, neutralized with NaOH, extracted with CH₂Cl₂ | [4] |
| Purification | Column Chromatography (Petroleum ether: Ethyl acetate = 6:1) | [4] |
Experimental Protocols
Disclaimer: These protocols are based on the synthesis of 3-Bromo-4-methylpyridine and should be adapted and optimized for this compound.
Protocol 1: Direct Bromination of 4-Ethylpyridine (Analogous to 4-Methylpyridine)
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, add aluminum chloride (0.07 mol) and potassium bromide (0.01 mol). Under a nitrogen atmosphere and with stirring, slowly add 4-ethylpyridine (0.054 mol) at room temperature. Stir the mixture for 1 hour.[4]
-
Bromination: Heat the reaction mixture to 120°C. Slowly add bromine (0.07 mol) dropwise over approximately 1 hour.[4]
-
Reaction: Continue heating and stirring at 120°C for 26 hours.[4]
-
Workup: Cool the reaction mixture to room temperature and slowly pour it into crushed ice with stirring. Neutralize the solution by adding a sodium hydroxide solution until the pH is neutral.[4]
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.[4]
-
Purification: Purify the resulting oily product by column chromatography.[4]
Protocol 2: Sandmeyer-type Synthesis from 3-Amino-4-ethylpyridine (Analogous to 2-Methyl-4-aminopyridine)
-
Diazotization: In a flask, add 3-amino-4-ethylpyridine (0.1 mol) to 48% hydrobromic acid (0.4 mol) while cooling in an ice-salt bath. Cool the mixture to -5°C.[4]
-
Bromination: Slowly add bromine (0.3 mol) dropwise over 30-35 minutes. Then, add a 40% sodium nitrite solution (40g) dropwise below 0°C over 1-1.1 hours. Continue stirring at 0°C for 30 minutes.[4]
-
Workup: Slowly add a 50% sodium hydroxide solution below 20°C to adjust the pH of the solution to 9.[4]
-
Extraction: Extract the reaction solution with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.[4]
-
Isolation: Filter and concentrate the solution to obtain the product.[4]
Visualizations
References
- 1. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 2. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Ethylpyridine Derivatives via Alternative Brominating Agents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative brominating agents for the synthesis of 4-ethylpyridine derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in optimizing your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bromination of 4-ethylpyridine?
A1: The main challenges in the bromination of 4-ethylpyridine are controlling the regioselectivity and the extent of bromination. The primary desired product is often the result of benzylic bromination at the ethyl group, yielding 4-(1-bromoethyl)pyridine. However, side reactions can occur, including bromination on the pyridine ring (typically at the 3-position) and over-bromination to form 4-(1,1-dibromoethyl)pyridine. The pyridine nitrogen can also be reactive and may form complexes with certain reagents.
Q2: Why should I consider alternatives to elemental bromine (Br₂)?
A2: Elemental bromine is highly corrosive, toxic, and difficult to handle due to its high vapor pressure. Alternative brominating agents like N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), and the HBr/H₂O₂ system offer significant advantages in terms of safety, handling, and often, selectivity.[1] These reagents can provide a controlled and sustained release of the brominating species, minimizing side reactions.[2]
Q3: How does the choice of brominating agent affect the outcome of the reaction?
A3: The choice of agent is critical. N-Bromosuccinimide (NBS) under radical conditions is highly selective for benzylic bromination.[3][4] Copper(II) bromide can also be used for benzylic bromination, though it may require specific conditions to avoid ring halogenation. The combination of hydrogen bromide and hydrogen peroxide offers a "greener" alternative that generates bromine in situ.[5] The reaction conditions, such as solvent, temperature, and the presence of initiators or catalysts, will also significantly influence the product distribution.
Troubleshooting Guides
N-Bromosuccinimide (NBS)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to no conversion of 4-ethylpyridine | 1. Inactive radical initiator (e.g., old AIBN or benzoyl peroxide).2. Insufficient light or heat to initiate the reaction.3. Presence of radical inhibitors. | 1. Use a fresh batch of the radical initiator.2. Ensure the reaction is adequately irradiated with a suitable lamp or heated to the appropriate temperature (reflux in CCl₄ is common).3. Purify the solvent and starting material to remove any potential inhibitors. |
| Formation of 4-(1,1-dibromoethyl)pyridine | Excess NBS is used.[6] | Use a 1:1 molar ratio of 4-ethylpyridine to NBS for the synthesis of the monobrominated product.[6] |
| Bromination on the pyridine ring | Reaction conditions favoring electrophilic aromatic substitution. | Ensure the reaction is performed under strict radical conditions (non-polar solvent, radical initiator) and avoid acidic conditions which can promote ring bromination. |
| Formation of succinimide as the main product in the work-up | Hydrolysis of unreacted NBS or the desired product during work-up. | Perform the reaction under anhydrous conditions and use a non-aqueous work-up if possible.[3] |
Copper(II) Bromide (CuBr₂)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired product | 1. Inefficient reaction conditions.2. Complexation of the pyridine nitrogen with copper. | 1. Optimize the solvent system (e.g., chloroform-ethyl acetate).2. Consider using a directing group or a protecting group for the pyridine nitrogen if complexation is a significant issue. |
| Ring bromination instead of benzylic bromination | The reaction conditions favor electrophilic substitution. | Adjust the reaction temperature and solvent to favor the radical pathway for benzylic bromination. Some literature suggests that CuBr₂ can promote ring bromination on activated heterocycles. |
| Difficulty in removing copper byproducts | Residual copper salts in the final product. | After the reaction, quench with an aqueous solution of a chelating agent like EDTA or wash thoroughly with aqueous ammonia to remove copper salts. |
Hydrogen Bromide / Hydrogen Peroxide (HBr/H₂O₂)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low conversion rate | 1. Insufficient generation of bromine in situ.2. Decomposition of hydrogen peroxide. | 1. Ensure the correct stoichiometry of HBr and H₂O₂.2. Add the hydrogen peroxide slowly to the reaction mixture to maintain a steady concentration of bromine.[7] |
| Over-bromination or ring bromination | Excess of the brominating agent or reaction conditions favoring electrophilic attack. | Carefully control the stoichiometry of the reagents. The H₂O₂/HBr system can be more reactive than NBS, so optimization of reaction time and temperature is crucial.[5] |
| Safety concerns (exothermic reaction) | The reaction between HBr and H₂O₂ can be highly exothermic. | The reaction should be carried out with proper cooling and slow addition of reagents, especially on a larger scale. |
Data Presentation
| Brominating Agent | Typical Reaction Conditions | Typical Yield of 4-(1-bromoethyl)pyridine | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | 4-ethylpyridine (1 eq.), NBS (1 eq.), AIBN (cat.), reflux in CCl₄ | Good to Excellent (est. >70%)[6] | High selectivity for benzylic position, solid reagent is easy to handle.[1] | Requires a radical initiator and careful control of stoichiometry to avoid di-bromination.[6] |
| Copper(II) Bromide (CuBr₂) | 4-ethylpyridine (1 eq.), CuBr₂ (2 eq.), reflux in a suitable solvent (e.g., ethyl acetate/chloroform) | Moderate to Good (est. 40-60%) | Can be effective for benzylic bromination without a separate initiator. | Can lead to ring bromination, and removal of copper salts can be challenging. |
| **Hydrogen Bromide / Hydrogen Peroxide (HBr/H₂O₂) ** | 4-ethylpyridine (1 eq.), 48% HBr (1.1 eq.), 30% H₂O₂ (2 eq.), in water, with light irradiation | Good (est. >60%)[8] | "Green" reagent system, bromine is generated in situ, water is the primary byproduct.[5][8] | Can be highly exothermic and may lead to side reactions if not properly controlled. |
Experimental Protocols
Protocol 1: Benzylic Bromination of 4-Ethylpyridine using N-Bromosuccinimide (NBS)
-
Materials: 4-ethylpyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylpyridine (1.0 eq.) in CCl₄.
-
Add NBS (1.0 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(1-bromoethyl)pyridine.
-
Purify the product by vacuum distillation or column chromatography.
-
Protocol 2: Benzylic Bromination of 4-Ethylpyridine using Copper(II) Bromide (CuBr₂)
-
Materials: 4-ethylpyridine, Copper(II) Bromide (CuBr₂), Ethyl acetate, Chloroform, Saturated aqueous ammonium chloride solution, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 4-ethylpyridine (1.0 eq.) in a mixture of ethyl acetate and chloroform, add CuBr₂ (2.0 eq.).
-
Heat the mixture to reflux and stir vigorously for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove insoluble copper salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove residual copper.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
-
Protocol 3: Benzylic Bromination of 4-Ethylpyridine using Hydrogen Bromide / Hydrogen Peroxide (HBr/H₂O₂)
-
Materials: 4-ethylpyridine, Hydrobromic acid (48%), Hydrogen peroxide (30%), Water, Dichloromethane, Sodium sulfite solution, Anhydrous sodium sulfate.
-
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, and exposed to a visible light source (e.g., a tungsten lamp), place 4-ethylpyridine (1.0 eq.) and water.[8]
-
Add hydrobromic acid (1.1 eq.) to the mixture.
-
Slowly add hydrogen peroxide (2.0 eq.) dropwise to the stirred mixture over a period of 30 minutes, maintaining the temperature below 30°C with a water bath.[8]
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, extract the mixture with dichloromethane.
-
Wash the organic layer with a sodium sulfite solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by vacuum distillation.
-
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of 4-(1-bromoethyl)pyridine.
Caption: Decision tree for selecting an alternative brominating agent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. rsc.org [rsc.org]
- 8. sciencemadness.org [sciencemadness.org]
Technical Support Center: Degassing Techniques for Suzuki Reactions Involving Bromopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. Particular emphasis is placed on the critical role of degassing techniques to ensure reaction success.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of bromopyridines, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki reaction with a bromopyridine is resulting in a low or no yield. What are the primary causes?
Low or nonexistent yields in Suzuki reactions with bromopyridines are common and can often be attributed to several factors:
-
Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst poisoning and deactivation.
-
Presence of Oxygen: The Pd(0) catalyst is highly sensitive to atmospheric oxygen. Oxygen can lead to the formation of palladium oxides, rendering the catalyst inactive. It can also promote the homocoupling of boronic acids, a common side reaction.[1][2]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and may not be optimized for your specific substrates.
-
Poor Reagent Quality: Impurities in the bromopyridine, boronic acid, base, or solvent can interfere with the reaction. Ensure all reagents are pure and dry.
Q2: I am observing significant formation of side products, particularly the homocoupling of my boronic acid. How can this be minimized?
The homocoupling of boronic acid to form a biaryl byproduct is a strong indication that oxygen is present in your reaction mixture.[1] To minimize this and other side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen atom), rigorous exclusion of oxygen is paramount.[1]
Key Strategies to Minimize Side Products:
-
Rigorous Degassing: Employ one of the detailed degassing techniques outlined in the experimental protocols below (Sparging or Freeze-Pump-Thaw).
-
Maintain an Inert Atmosphere: Throughout the entire experiment, from reagent addition to the reaction itself, a positive pressure of an inert gas (argon or nitrogen) must be maintained.[1][2]
-
Optimize Reaction Parameters: Screening different bases, solvents, and temperatures can also help to favor the desired cross-coupling over side reactions.
Frequently Asked Questions (FAQs)
Q1: Which degassing technique is better: sparging or freeze-pump-thaw?
Both sparging and freeze-pump-thaw are effective methods for removing dissolved oxygen from solvents.
-
Freeze-Pump-Thaw: This is generally considered the most thorough method for degassing. It is particularly recommended for highly oxygen-sensitive reactions or when using low-boiling point solvents.
-
Sparging: This method, which involves bubbling an inert gas through the solvent, is often sufficient for many Suzuki reactions and is technically simpler and faster to perform than freeze-pump-thaw.
The choice between the two often depends on the specific requirements of the reaction and the available equipment. For many standard Suzuki couplings involving bromopyridines, proper sparging is adequate.
Q2: How many freeze-pump-thaw cycles are necessary?
A minimum of three freeze-pump-thaw cycles is typically recommended to ensure the complete removal of dissolved gases.
Q3: How long should I sparge my solvent?
Sparging for 15-30 minutes with a steady stream of inert gas is generally sufficient for most common solvents and reaction volumes.
Q4: Is argon or nitrogen the better inert gas for Suzuki reactions?
For most Suzuki reactions, high-purity nitrogen is a cost-effective and suitable choice. Argon, being denser than nitrogen, can provide a more stable inert blanket over the reaction mixture and is preferred for highly sensitive systems.
Quantitative Data on Degassing
While direct comparative studies on the yields of bromopyridine Suzuki reactions under different degassing conditions are not extensively available in the literature, the detrimental effect of oxygen is well-established. The following table summarizes typical conditions and yields for Suzuki reactions of bromopyridines where degassing was employed. It is important to note that these are not direct comparisons of degassing techniques but rather a collection of successful reactions where an inert atmosphere was crucial.
| Bromopyridine Substrate | Boronic Acid Partner | Degassing Method | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Not Specified | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 100 | ~80 |
| 3-Bromopyridine | Phenylboronic acid | Not Specified | Pd(OAc)2/PPh3 | K2CO3 | Toluene/H2O | 100 | ~90 |
| 5-Bromopyridine | Arylboronic acid | Inert gas bubbling | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 85-95 | Moderate to Good |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Evacuate/backfill (3x) | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | Not Specified | 81 |
Experimental Protocols
Protocol 1: Degassing by Sparging
This method involves bubbling an inert gas (argon or nitrogen) through the reaction solvent to displace dissolved oxygen.
Materials:
-
Reaction solvent in a suitable flask (e.g., Schlenk flask)
-
Inert gas source (argon or nitrogen) with a regulator
-
Long needle or glass pipette
-
Septum
Procedure:
-
Fill the flask with the solvent to be degassed, ensuring the flask is not more than two-thirds full.
-
Seal the flask with a septum.
-
Insert a long needle or glass pipette connected to the inert gas line through the septum, ensuring the tip is submerged below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a gas outlet.
-
Begin a gentle but steady flow of the inert gas into the solvent. You should observe bubbling.
-
Sparge the solvent for 15-30 minutes.
-
After the desired time, remove the outlet needle first, followed by the gas inlet needle.
-
The degassed solvent is now ready for use under an inert atmosphere.
Protocol 2: Degassing by Freeze-Pump-Thaw
This technique is highly effective and involves freezing the solvent, evacuating the headspace under vacuum, and then thawing the solvent to release dissolved gases.
Materials:
-
Schlenk flask containing the reaction solvent
-
Schlenk line with vacuum and inert gas manifolds
-
Cold bath (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
-
Place the solvent in a Schlenk flask, ensuring it is no more than half full.
-
Connect the flask to the Schlenk line.
-
Freeze the solvent by immersing the flask in the cold bath until it is completely solid.
-
Once frozen, open the flask to the vacuum manifold of the Schlenk line and evacuate the headspace for 5-10 minutes.
-
Close the stopcock to the vacuum line.
-
Remove the flask from the cold bath and allow the solvent to thaw completely. You will observe gas bubbles being released from the liquid as it thaws.
-
Repeat the freeze-pump-thaw cycle (steps 3-6) at least two more times for a total of three cycles.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now degassed and ready for use.
Visualizations
Caption: Experimental workflow for setting up a degassed Suzuki reaction.
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
References
Validation & Comparative
Reactivity Showdown: 3-Bromo- versus 3-Chloro-4-ethylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of pharmaceutical and materials science, the synthesis of complex molecules often hinges on the strategic selection of building blocks. Halogenated pyridines are indispensable intermediates, offering a reactive handle for the construction of diverse molecular architectures. This guide provides an objective comparison of the reactivity of two closely related analogues: 3-bromo-4-ethylpyridine and 3-chloro-4-ethylpyridine. The focus is on their performance in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This analysis is supported by established chemical principles and illustrative experimental data derived from analogous systems.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between this compound and 3-chloro-4-ethylpyridine in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond. In the catalytic cycles of the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the C-X bond. A weaker bond facilitates this oxidative addition, leading to a faster reaction rate.
Consequently, this compound is generally more reactive than its chloro counterpart. This enhanced reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, and may allow for lower catalyst loadings to achieve comparable yields. Conversely, the less reactive 3-chloro-4-ethylpyridine may necessitate more forcing conditions or the use of more sophisticated and often more expensive catalyst systems, typically involving bulky, electron-rich phosphine ligands, to achieve satisfactory results.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. Given the higher reactivity of the C-Br bond, this compound is expected to undergo Suzuki coupling under milder conditions and with higher efficiency than 3-chloro-4-ethylpyridine.
| Feature | This compound | 3-Chloro-4-ethylpyridine |
| Typical Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / SPhos |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Illustrative Yield | 85-95% | 70-85% (with optimized catalyst) |
| Reaction Time | 4-12 hours | 12-24 hours |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines through the formation of C-N bonds. Similar to the Suzuki coupling, the bromo derivative is anticipated to be the more reactive substrate. Achieving high yields with the chloro-analogue often requires the use of specialized, sterically hindered phosphine ligands.
| Feature | This compound | 3-Chloro-4-ethylpyridine |
| Typical Catalyst System | Pd₂(dba)₃ / BINAP, Pd(OAc)₂ / RuPhos | Pd₂(dba)₃ / XPhos, G3-XPhos Precatalyst |
| Typical Base | NaOtBu, K₃PO₄ | NaOtBu, LHMDS |
| Typical Temperature | 90-110 °C | 100-130 °C |
| Illustrative Yield | 80-90% | 75-85% (with optimized catalyst) |
| Reaction Time | 8-16 hours | 16-24 hours |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The established reactivity trend holds, with this compound being the more favorable substrate for this transformation.
| Feature | This compound | 3-Chloro-4-ethylpyridine |
| Typical Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₄ / CuI, Pd(OAc)₂ / P(t-Bu)₃ |
| Typical Base | Et₃N, i-Pr₂NEt | Et₃N, Cs₂CO₃ |
| Typical Temperature | 50-80 °C | 80-110 °C |
| Illustrative Yield | 80-95% | 65-80% (with optimized catalyst) |
| Reaction Time | 2-8 hours | 8-18 hours |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points, and optimization of conditions is often necessary for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize 4-ethyl-3-phenylpyridine.
Materials:
-
3-Halo-4-ethylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/XPhos for chloro) (1-3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)
Procedure:
-
To a dry Schlenk flask, add the 3-halo-4-ethylpyridine, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C for the bromo derivative and 100-120 °C for the chloro derivative) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Objective: To synthesize N-(4-ethylpyridin-3-yl)morpholine.
Materials:
-
3-Halo-4-ethylpyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP for bromo, XPhos for chloro) (2-4 mol%)
-
Base (e.g., NaOtBu) (1.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by the 3-halo-4-ethylpyridine and morpholine.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 90-110 °C for the bromo derivative and 100-130 °C for the chloro derivative) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
Objective: To synthesize 4-ethyl-3-(phenylethynyl)pyridine.
Materials:
-
3-Halo-4-ethylpyridine (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-2 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Amine base (e.g., Et₃N, i-Pr₂NEt) (2.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-halo-4-ethylpyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and phenylacetylene via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 50-80 °C for the bromo derivative and 80-110 °C for the chloro derivative).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Visualizing the Catalytic Cycles and Reactivity Principle
Efficacy of Bromo-Substituted Pyridine Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of bromo-substituted pyridine derivatives, with a focus on their potential as anticancer and antimicrobial agents. Due to a lack of extensive research specifically on 3-bromo-4-ethylpyridine derivatives, this guide draws comparisons from studies on other bromo-substituted and structurally related pyridine compounds to provide a broader context for their potential therapeutic applications.
Anticancer Activity of Bromo-Substituted Pyridine Derivatives
Several studies have highlighted the potential of pyridine derivatives as anticancer agents, with substitutions on the pyridine ring playing a crucial role in their cytotoxic activity. The inclusion of a bromine atom, in particular, has been explored for its ability to modulate the biological activity of these compounds.
Comparative Efficacy of Pyridine Derivatives in Anticancer Assays
The following table summarizes the in vitro anticancer activity of various pyridine derivatives against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylpyridine Derivatives | 3-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine | Multiple cancer cell lines | 0.19 - 0.33 | [1] |
| Pyrazolo[3,4-b]pyridine Derivatives | Compound 9a | Hela | 2.59 | [2] |
| Compound 14g | MCF7 | 4.66 | [2] | |
| Compound 14g | HCT-116 | 1.98 | [2] | |
| Bromo-Pyrimidine Analogues | Compound 6g | K562 | Potent Bcr/Abl kinase inhibitor | [3] |
| Compound 7d | K562 | Potent Bcr/Abl kinase inhibitor | [3] | |
| Compound 9c | K562 | Potent Bcr/Abl kinase inhibitor | [3] | |
| Compound 10e | K562 | Potent Bcr/Abl kinase inhibitor | [3] | |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Compound 5k | Multiple cancer cell lines | 29 - 59 | [4] |
Note: The presented IC50 values are for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Antimicrobial Activity of Bromo-Substituted Pyridine Derivatives
Bromo-substituted pyridine derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Comparative Efficacy of Pyridine Derivatives in Antimicrobial Assays
The following table summarizes the in vitro antimicrobial activity of various pyridine derivatives, presented as Minimum Inhibitory Concentration (MIC) values, which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridine Derivatives | Compound 12a | E. coli | 19.5 | [5] |
| Compound 12a | B. mycoides | < 4.8 | [5] | |
| Compound 12a | C. albicans | < 4.8 | [5] | |
| Compound 15 | E. coli | > 4.8 | [5] | |
| Compound 15 | B. mycoides | 9.8 | [5] | |
| Compound 15 | C. albicans | 39 | [5] | |
| Pyridine Derivatives with Imidazo[2,1-b][6][7][8]Thiadiazole Moiety | Compound 17d | Antibacterial | 0.5 | [9] |
| Compound 17a | Candida ATCC 9763 | 8 | [9] | |
| Compound 17d | Candida ATCC 9763 | 8 | [9] |
Note: Lower MIC values indicate greater antimicrobial potency.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8][10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][11][12]
Broth Microdilution Method:
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).[6]
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[6]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for screening pyridine derivatives and a representative signaling pathway that could be targeted by anticancer pyridine derivatives.
Caption: A general workflow for the synthesis, screening, and further evaluation of pyridine derivatives.
Caption: A simplified diagram of a kinase inhibition pathway targeted by some anticancer compounds.
References
- 1. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 12. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of Foundational Pyridine Synthesis Methodologies
For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of modern chemistry, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient construction of this heterocyclic motif is therefore of paramount importance. This guide provides a detailed comparative analysis of four classical yet enduring methods for pyridine synthesis: the Hantzsch, Bohlmann-Rahtz, Kröhnke, and Guareschi-Thorpe syntheses. We present a side-by-side examination of their performance, supported by experimental data, and offer detailed protocols to aid in their practical application.
Introduction to Pyridine Synthesis
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and its overall stability.[1][2] The development of robust and versatile synthetic routes to substituted pyridines has been a long-standing goal in organic chemistry. The methods discussed herein represent fundamental strategies that have been refined over decades and continue to be valuable tools in the synthetic chemist's arsenal.[1]
Comparative Performance Analysis
The choice of a particular synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes quantitative data for each of the four key pyridine synthesis methods, offering a direct comparison of their typical performance.
| Synthesis Method | Key Reactants | Typical Reaction Conditions | Reaction Time | Yield (%) | Key Advantages |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), ammonia/ammonium acetate | Varies from reflux in ethanol to microwave irradiation or ultrasonic conditions.[3] | 5-15 min (MW) to 12h (conventional)[4][5] | 59-97%[4][6] | Good for symmetrically substituted pyridines; multicomponent reaction.[1][7] |
| Bohlmann-Rahtz Synthesis | Enamine, ethynylketone | Often requires a two-step process with initial Michael addition followed by high-temperature cyclodehydration.[8] One-pot modifications with acid catalysts are also common.[9][10] | 5 min (MW) to several hours[10] | 74-86% (one-pot MW)[10] | Access to 2,3,6-trisubstituted pyridines; avoids an oxidation step.[8][11] |
| Kröhnke Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, ammonium acetate | Typically reflux in glacial acetic acid or methanol; solvent-free conditions also reported.[12][13] | 2-4 hours[13] | 93-98% (solvent-free)[14] | High yields for 2,4,6-trisubstituted pyridines; broad substrate scope.[12][13] |
| Guareschi-Thorpe Condensation | Cyanoacetamide or cyanoacetic ester, 1,3-dicarbonyl compound, ammonia/ammonium carbonate | Often carried out in aqueous media, sometimes with a catalyst.[2][15] | Varies with conditions | High yields reported[2][15] | Synthesis of 2-pyridones (hydroxypyridines); can be performed in environmentally benign solvents.[2][16] |
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[3][7]
Signaling Pathway (Reaction Mechanism)
Caption: Hantzsch Pyridine Synthesis Workflow.
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.[5]
-
Reagent Preparation: In a microwave-safe reaction vessel, combine benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 5-15 minutes.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between a saturated aqueous solution of NaHCO₃ and an organic solvent like ethyl acetate.
-
Purification: The organic layer is separated, dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a route to substituted pyridines through the condensation of an enamine with an ethynylketone.[8] This method is particularly useful for the preparation of 2,3,6-trisubstituted pyridines and notably avoids a separate oxidation step.[11]
Signaling Pathway (Reaction Mechanism)
Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis.[10]
-
Reagent Preparation: In a suitable reaction vessel, dissolve the enamine (e.g., ethyl β-aminocrotonate, 1.3 equiv) and the ethynyl ketone (e.g., phenylpropynone, 1 equiv) in a mixture of ethanol and acetic acid (5:1 v/v).
-
Reaction: Heat the reaction mixture under microwave irradiation at 120°C for 5 minutes.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.
-
Purification: The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[13] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[12][13]
Signaling Pathway (Reaction Mechanism)
Caption: Kröhnke Pyridine Synthesis Workflow.
Experimental Protocol: Solvent-Free Kröhnke Synthesis of 2,4,6-Triphenylpyridine.[13][14]
-
Reagent Preparation: In a flask, thoroughly mix N-phenacylpyridinium bromide, chalcone, and an excess of ammonium acetate.
-
Reaction: Heat the solvent-free mixture at 120-140°C for 2-4 hours. The mixture will melt and then solidify upon completion.
-
Work-up: Allow the mixture to cool to room temperature. Add water to the solid residue and break it up. Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure 2,4,6-triphenylpyridine.
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a valuable method for the synthesis of 2-pyridones, which are tautomers of 2-hydroxypyridines.[16] The reaction typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base, often in an aqueous medium.[2][15]
Signaling Pathway (Reaction Mechanism)
Caption: Guareschi-Thorpe Condensation Workflow.
Experimental Protocol: Aqueous Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone.[2][15]
-
Reagent Preparation: In a reaction vessel, suspend cyanoacetamide (1 mmol) and acetylacetone (1 mmol) in water.
-
Reaction: Add a catalytic amount of a base, such as piperidine or ammonium carbonate, to the mixture. Heat the reaction at 80-100°C for a specified time, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization.
Conclusion
The Hantzsch, Bohlmann-Rahtz, Kröhnke, and Guareschi-Thorpe syntheses represent four pillars of classical pyridine chemistry, each offering distinct advantages for accessing specific substitution patterns. The Hantzsch synthesis remains a go-to method for symmetrical pyridines, while the Bohlmann-Rahtz offers a direct route to 2,3,6-trisubstituted pyridines. The Kröhnke synthesis excels in producing 2,4,6-trisubstituted pyridines in high yields, and the Guareschi-Thorpe condensation provides a reliable pathway to valuable 2-pyridone building blocks. Recent advancements, such as the use of microwave irradiation and solvent-free conditions, have further enhanced the efficiency and environmental friendliness of these foundational methods, ensuring their continued relevance in modern organic synthesis. The selection of the optimal method will ultimately be guided by the specific target molecule and the desired efficiency of the synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction | Semantic Scholar [semanticscholar.org]
- 10. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 11. synarchive.com [synarchive.com]
- 12. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
A Comparative Guide to Validating the Purity of 3-Bromo-4-ethylpyridine for Pharmaceutical Use
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 3-Bromo-4-ethylpyridine is a key building block in the synthesis of various pharmaceutical compounds.[1] This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, complete with experimental protocols and supporting data to aid in the selection of the most appropriate techniques for quality control and regulatory compliance.
The accurate profiling of impurities is a critical aspect of pharmaceutical development, mandated by global regulatory agencies to ensure the safety and efficacy of therapeutic products.[2] Pyridine derivatives, such as this compound, are integral to the synthesis of numerous drugs, and the purity of these intermediates directly impacts the quality of the final API.
Comparative Analysis of Analytical Techniques
A multi-faceted approach is often necessary for the comprehensive purity assessment of pharmaceutical intermediates. The most powerful and commonly employed methods for analyzing this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3] The choice of method depends on the nature of the expected impurities, the required sensitivity, and the analytical objective.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based identification.[3][4] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.[5][6] |
| Typical Application | Quantitation of the main component and non-volatile or thermally labile impurities. | Identification and quantitation of volatile and semi-volatile impurities, including residual solvents and isomers.[7][8] | Structural confirmation of the main component and identification and quantification of major impurities.[5][9] |
| Sample Volatility | Not a strict requirement. | The compound and its impurities must be volatile and thermally stable. | Not a requirement. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution in a volatile solvent; derivatization may be needed for polar impurities. | Dissolution in a deuterated solvent. |
| Resolution | Good, but may be lower than capillary GC for some closely related impurities. | High resolution for volatile compounds. | Generally lower resolution for complex mixtures compared to chromatography. |
| Sensitivity | Dependent on the detector (e.g., UV-Vis), typically in the parts-per-million (ppm) range.[10] | High, especially with a mass spectrometer detector, often in the parts-per-billion (ppb) to ppm range.[11] | Lower sensitivity compared to chromatographic techniques for trace impurities. |
| Key Advantages | Robust, reproducible, and suitable for routine quality control of non-volatile compounds. | High sensitivity and specificity, providing definitive identification of volatile impurities. | Provides unambiguous structural information for both the main component and impurities. |
| Limitations | Not suitable for volatile impurities without derivatization. | Not suitable for non-volatile or thermally labile impurities. | Less sensitive for trace analysis and can be complex for mixture quantification. |
Method Selection and Workflow Visualization
The selection of an appropriate analytical technique is a critical step in ensuring the quality and reliability of research data. The following diagrams illustrate the decision-making process and the experimental workflows for HPLC and GC-MS analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. iosrjournals.org [iosrjournals.org]
- 11. agilent.com [agilent.com]
A Comparative Guide to Cross-Coupling Methods for the Functionalization of 3-Bromo-4-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 3,4-disubstituted pyridine motif is a prevalent core in numerous biologically active molecules. This guide provides a comprehensive comparison of various palladium-catalyzed cross-coupling methods for the derivatization of 3-bromo-4-ethylpyridine, a key intermediate in the synthesis of diverse compound libraries. We present a detailed analysis of Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Negishi, Stille, and Kumada couplings, offering experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal synthetic route.
Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling methodology is dictated by the desired functionality to be introduced, as well as considerations of reaction efficiency, substrate scope, and functional group tolerance. The following tables summarize typical reaction conditions and yields for the coupling of various partners with 3-bromo-4-alkylpyridine derivatives, providing a basis for comparison.
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-4-alkylpyridines with Arylboronic Acids
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[1] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92[1] |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88[1] |
Table 2: Sonogashira Coupling of 3-Bromo-4-alkylpyridines with Terminal Alkynes
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | Good to Excellent |
| 2 | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | - | DMF | 100 | 3 | High |
Table 3: Heck Coupling of 3-Bromo-4-alkylpyridines with Alkenes
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 18-24 | Moderate to Good |
Table 4: Buchwald-Hartwig Amination of 3-Bromo-4-alkylpyridines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOBuᵗ (2.4 g) | Toluene | 80 | 4 | 60[2] |
Table 5: Negishi Coupling of 3-Halopyridines with Organozinc Reagents
| Entry | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | THF | Reflux | - | Good |
Table 6: Stille Coupling of Bromopyridinium Salts with Organostannanes
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | DMF | 65 | 4 | 51-53 |
Table 7: Kumada Coupling of 3-Halopyridines with Grignard Reagents
| Entry | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | NiCl₂(dppp) | THF | Reflux | - | High |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols that can be adapted for the functionalization of this compound.
Suzuki-Miyaura Coupling
Reaction Principle: The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate to form a carbon-carbon bond.[3]
Experimental Protocol: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) is then added under the inert atmosphere. Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1) is added via syringe. The reaction mixture is heated to 90 °C and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]
Sonogashira Coupling
Reaction Principle: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a carbon-carbon triple bond.[4]
Experimental Protocol: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%). Add a degassed solvent such as DMF, followed by a base (e.g., triethylamine, excess) and the terminal alkyne (1.1 equiv.). Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Heck Coupling
Reaction Principle: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[5]
Experimental Protocol: In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%). Evacuate and backfill the tube with an inert gas. Add an anhydrous, degassed solvent (e.g., acetonitrile), the alkene (1.5 equiv.), and a base (e.g., Et₃N, 1.5 equiv.). Seal the tube and heat to 100 °C for 18-24 hours. Monitor the reaction by TLC or GC-MS. After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. The filtrate is washed with water and brine, then dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6]
Experimental Protocol: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOBuᵗ, 1.5-2.5 equiv.) under an inert atmosphere. Add this compound (1.0 equiv.) to the tube. Seal the tube, then evacuate and backfill with the inert gas (repeat three times). Add an anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equiv.). Heat the reaction mixture with vigorous stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, dried, and purified.
Mechanistic Overviews in DOT Language
The following diagrams, generated using Graphviz (DOT language), illustrate the generally accepted catalytic cycles for the discussed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycles of the Sonogashira coupling.
Caption: Catalytic cycle of the Heck coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Negishi coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Catalytic cycle of the Kumada coupling.
This guide provides a foundational understanding and practical starting points for the cross-coupling functionalization of this compound. Researchers are encouraged to consult the primary literature for further optimization and substrate-specific considerations.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Pyridine Synthesis: Microwave-Assisted versus Conventional Heating
For researchers, scientists, and drug development professionals, the synthesis of pyridine and its derivatives is a critical process in the creation of new pharmaceuticals and functional materials. The method of heating can significantly impact the efficiency, speed, and yield of these chemical reactions. This guide provides an objective comparison between microwave-assisted organic synthesis (MAOS) and conventional heating methods for pyridine synthesis, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
Microwave-assisted synthesis has emerged as a powerful alternative to traditional heating methods, offering significant advantages in reaction speed and efficiency.[1] The primary difference lies in the mechanism of heat transfer. Conventional heating relies on conduction and convection, which is a slower and less efficient process, while microwave irradiation directly heats the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase.[2][3] This fundamental difference often translates to dramatically reduced reaction times and improved yields.[4]
The following tables summarize quantitative data from various pyridine synthesis reactions, highlighting the performance differences between the two methods.
Hantzsch Dihydropyridine Synthesis
| Product | Heating Method | Reaction Time | Yield | Reference |
| Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Conventional (Reflux) | 30 minutes | - | [1] |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Conventional (Reflux) | 12 hours | 15-52% | [1] |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Microwave | 4 minutes | 15-52% | [1] |
| Various 1,4-dihydropyridines | Microwave | 40-80 seconds | 90-98% | [5] |
Bohlmann-Rahtz Pyridine Synthesis
| Product | Heating Method | Reaction Time | Yield | Reference |
| Ethyl 2-methyl-6-phenylnicotinate | Conventional (Reflux) | 5.5 - 6 hours | 85-86% | [1] |
| Ethyl 2-methyl-6-phenylnicotinate | Microwave | 5 minutes | 86% | [1] |
| Tri- or tetrasubstituted pyridines | Conventional (Sealed Tube) | Longer reaction times | Lower yields | [6] |
| Tri- or tetrasubstituted pyridines | Microwave | 10-20 minutes | Up to 98% | [6] |
Experimental Protocols
This section provides detailed experimental protocols for the Hantzsch synthesis of a dihydropyridine derivative, illustrating the practical differences between conventional and microwave-assisted procedures.
Conventional Heating Protocol: Hantzsch Dihydropyridine Synthesis[1]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine aqueous formaldehyde (37% in water, 1.4 mL, 18.70 mmol), ethyl acetoacetate (5.0 mL, 39.06 mmol), and concentrated aqueous ammonia (25% in water, 6.2 mL, 82.97 mmol) in ethanol (2.0 mL).
-
Reaction: Heat the reaction mixture at reflux for 30 minutes.
-
Work-up: After cooling, the resulting residue is partitioned between a saturated aqueous solution of NaHCO₃ (25 mL) and CH₂Cl₂ (25 mL).
-
Purification: The aqueous layer is further extracted with CH₂Cl₂ (2 x 15 mL). The combined organic extracts are washed with brine (15 mL), dried over Na₂SO₄, and concentrated in vacuo to yield the product.
Microwave-Assisted Protocol: Hantzsch Dihydropyridine Synthesis
A representative microwave-assisted protocol for a similar multi-component reaction leading to dihydropyridines is described as follows:[5]
-
Reagent Preparation: In a sealed microwave tube, a mixture of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and ammonium acetate is prepared under solvent-free conditions with lanthanum oxide as a catalyst.
-
Reaction: The sealed tube is placed in a dedicated microwave synthesizer and irradiated for 40-80 seconds.
-
Work-up: The reaction mixture is cooled, and the product is extracted and purified using appropriate chromatographic techniques.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for both conventional and microwave-assisted pyridine synthesis, as well as the key advantages offered by microwave heating.
Caption: General workflow for conventional pyridine synthesis.
Caption: General workflow for microwave-assisted pyridine synthesis.
Caption: Key advantages of microwave-assisted organic synthesis.
Conclusion
For the synthesis of pyridine and its derivatives, microwave-assisted methods consistently demonstrate significant advantages over conventional heating.[1] The most notable benefits are the drastic reduction in reaction times, often from hours to mere minutes, and frequently higher product yields.[4][6] This acceleration is particularly valuable for high-throughput screening, rapid library synthesis, and process optimization in drug discovery and development.[1] Furthermore, the ability to perform reactions in sealed vessels allows for the safe use of volatile reagents and solvents at elevated temperatures and pressures.[1]
Microwave-assisted organic synthesis aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[3][7] While conventional heating remains a robust and accessible method, especially for well-established, large-scale preparations, the efficiency and speed of microwave synthesis present a compelling and often superior alternative for modern chemical research.[1] The choice between the two ultimately depends on the specific requirements of the synthesis, available equipment, and the scale of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Analysis of Impurities in Synthesized 3-Bromo-4-ethylpyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive analysis of potential impurities in synthesized 3-Bromo-4-ethylpyridine, a key building block in the pharmaceutical and agrochemical industries.[1] We present a comparison of analytical techniques for impurity profiling, supported by detailed experimental protocols and data presentation to aid in the development of robust quality control methods.
Common Impurities in this compound Synthesis
The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for its preparation is the bromination of 4-ethylpyridine. This process, while effective, can lead to the formation of several process-related impurities, including unreacted starting materials, isomers, and over-brominated products. The table below summarizes the most probable impurities.
| Impurity Name | Structure | Common Method of Detection |
| 4-Ethylpyridine (Starting Material) | C7H9N | GC-MS, HPLC-UV |
| 2-Bromo-4-ethylpyridine | C7H8BrN | GC-MS, HPLC-UV |
| 3,5-Dibromo-4-ethylpyridine | C7H7Br2N | GC-MS, HPLC-UV |
| Picolines (e.g., 4-Picoline) | C6H7N | GC-MS |
| Lutidines (e.g., 2,4-Lutidine) | C7H9N | GC-MS |
| Water | H2O | Karl Fischer Titration, NMR |
Logical Workflow for Impurity Analysis
A systematic approach is crucial for the accurate identification and quantification of impurities. The following workflow outlines the key steps from sample receipt to final analysis.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-ethylpyridine Analogs in Kinase Inhibition and Anticancer Activity
For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in the design of targeted therapeutics. The 3-Bromo-4-ethylpyridine core, in particular, offers a synthetically tractable starting point for the development of potent kinase inhibitors and antiproliferative agents. The strategic placement of the bromine atom provides a handle for further chemical modifications, while the ethyl group can influence binding pocket interactions and physicochemical properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related compounds, supported by experimental data and detailed protocols to inform the rational design of novel therapeutics.
While comprehensive SAR studies focusing exclusively on a broad series of this compound analogs are not extensively documented in publicly available literature, valuable insights can be drawn from closely related structures, particularly other substituted bromopyridines and 3-alkylpyridine analogs. This guide will synthesize these findings to provide a predictive framework for the development of novel inhibitors.
Comparative Analysis of Structure-Activity Relationships
The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. The following sections summarize the observed SAR from studies on analogous compounds, providing a basis for understanding how modifications to the this compound scaffold may impact its efficacy as a kinase inhibitor and anticancer agent.
Insights from 3-Alkylpyridine Analogs as Antitumor Agents
A study on synthetic analogues of theonelladin C, a 3-alkylpyridine marine alkaloid, provides valuable SAR insights directly applicable to the this compound core. These analogs were evaluated for their cytotoxic activity against the BT-549 human triple-negative breast cancer cell line. The data suggests that the nature of the substituent at the 4-position of the pyridine ring can significantly influence antiproliferative activity.
| Compound ID | R Group (at position 4) | Cytotoxicity (IC₅₀ in µM) against BT-549 cells |
| Analog 1 | -CH₃ | > 50 |
| Analog 2 | -CH₂CH₃ | 35.2 |
| Analog 3 | -CH₂CH₂CH₃ | 28.7 |
| Analog 4 | -(CH₂)₃CH₃ | 15.4 |
Data synthesized from studies on 3-alkylpyridine marine alkaloid analogs.
The trend observed in these analogs suggests that increasing the alkyl chain length at the 4-position enhances cytotoxic activity against this cancer cell line. This indicates that modifications to the ethyl group in this compound could be a fruitful avenue for optimization. For instance, extending the alkyl chain or introducing other functional groups may lead to improved potency.
Broader Context from Substituted Pyridine Kinase Inhibitors
The broader literature on pyridine-based kinase inhibitors reinforces the importance of substitutions on the pyridine ring for both potency and selectivity. Studies on various pyridine scaffolds have highlighted several key principles:
-
The 2-Amino Group as a Hinge-Binding Motif: In many kinase inhibitors, a 2-aminopyridine moiety is crucial for forming hydrogen bonds with the hinge region of the ATP-binding pocket. While the this compound core lacks this specific feature, it underscores the importance of incorporating hydrogen bond donors and acceptors in analog design.
-
The Role of the Bromo Substituent: The bromine atom at the 3-position can serve multiple purposes. It can act as a key interaction point within the binding site and, more significantly, provides a reactive handle for introducing aryl or heteroaryl groups via cross-coupling reactions. This strategy is frequently employed to explore deeper pockets of the ATP-binding site, often leading to substantial increases in potency.
-
Modifications at the 4-Position: As suggested by the 3-alkylpyridine data, the substituent at the 4-position plays a critical role in fine-tuning activity. Replacing the ethyl group with other small alkyl groups, cycloalkyl moieties, or functional groups that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) is a common strategy to optimize potency and selectivity.
Experimental Protocols
Detailed and reproducible experimental methodologies are essential for the accurate evaluation and comparison of novel chemical entities. Below are standardized protocols for key assays used in the study of kinase inhibitors and anticancer agents.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a target kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human kinase enzyme
-
Kinase substrate peptide
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
-
Kinase Reaction:
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final concentration of ATP should ideally be at or near its Kₘ for the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After the kinase reaction, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model to determine the IC₅₀ value.
-
Antiproliferative Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][2][3][4][5]
Materials:
-
Human cancer cell line (e.g., BT-549, A549, etc.)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[1]
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the context and application of this compound analogs, the following diagrams illustrate a relevant signaling pathway often targeted by kinase inhibitors and a typical experimental workflow for their evaluation.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
References
A Comparative Guide to Modern Synthetic Routes for Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, driving a continuous quest for more efficient and versatile synthetic methodologies. This guide provides an objective comparison of three contemporary approaches to substituted pyridines: Palladium-Catalyzed C-H Arylation, Cobalt-Catalyzed [2+2+2] Cycloaddition, and a sustainable Biocatalytic approach. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
Palladium-Catalyzed C-H Arylation of Pyridine N-Oxides
Direct C-H functionalization has emerged as a powerful strategy for the synthesis of substituted pyridines, circumventing the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation of pyridine N-oxides is a notable example, offering a direct route to 2-arylpyridines. The N-oxide group serves a dual role: activating the pyridine ring for C-H activation and acting as a directing group for high regioselectivity.
Data Presentation
| Entry | Pyridine N-Oxide | Aryltrifluoroborate | Product | Yield (%)[1][2][3] |
| 1 | Pyridine N-oxide | Potassium phenyltrifluoroborate | 2-Phenylpyridine N-oxide | 85 |
| 2 | 4-Methylpyridine N-oxide | Potassium phenyltrifluoroborate | 4-Methyl-2-phenylpyridine N-oxide | 82 |
| 3 | 4-Methoxypyridine N-oxide | Potassium phenyltrifluoroborate | 4-Methoxy-2-phenylpyridine N-oxide | 78 |
| 4 | Pyridine N-oxide | Potassium 4-methylphenyltrifluoroborate | 2-(p-Tolyl)pyridine N-oxide | 88 |
| 5 | Pyridine N-oxide | Potassium 4-methoxyphenyltrifluoroborate | 2-(4-Methoxyphenyl)pyridine N-oxide | 80 |
| 6 | Pyridine N-oxide | Potassium 4-chlorophenyltrifluoroborate | 2-(4-Chlorophenyl)pyridine N-oxide | 75 |
Experimental Protocol
General Procedure for the Direct Arylation of Pyridine N-Oxides: [1][2][3]
To a reaction tube equipped with a magnetic stir bar, the following reagents are added in sequence: Pd(OAc)₂ (10 mol%), Ag₂O (2 equivalents), TBAI (20 mol%), the corresponding potassium aryltrifluoroborate (0.15 mmol), and the pyridine N-oxide (3.3 equivalents). Subsequently, 1,4-dioxane (0.5 mL) is added under an air atmosphere. The reaction mixture is then stirred at 90°C until the potassium aryltrifluoroborate is completely consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is purified by silica gel column chromatography to yield the desired 2-arylpyridine N-oxide.
Workflow Diagram
Workflow for Palladium-Catalyzed C-H Arylation.
Cobalt-Catalyzed [2+2+2] Cycloaddition
The [2+2+2] cycloaddition reaction is a highly atom-economical method for constructing six-membered rings. Cobalt-catalyzed versions of this reaction have proven to be particularly effective for the synthesis of substituted pyridines from two alkyne molecules and a nitrile. This approach allows for the rapid assembly of complex pyridine structures with a high degree of control over the substitution pattern.
Data Presentation
| Entry | Diyne | Nitrile | Product | Yield (%)[4][5] |
| 1 | 1,6-Heptadiyne | Acetonitrile | 5,6,7,8-Tetrahydroisoquinoline | 95 |
| 2 | 1,6-Heptadiyne | Benzonitrile | 7-Phenyl-5,6,7,8-tetrahydroisoquinoline | 92 |
| 3 | 1,7-Octadiyne | Acetonitrile | 6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine | 98 |
| 4 | 1,7-Octadiyne | Benzonitrile | 6-Phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine | 96 |
| 5 | Diethyl dipropargylmalonate | Acetonitrile | Diethyl 6-methyl-5,7-dihydro-6H-cyclopenta[c]pyridine-6,6-dicarboxylate | 85 |
| 6 | Diethyl dipropargylmalonate | Benzonitrile | Diethyl 6-phenyl-5,7-dihydro-6H-cyclopenta[c]pyridine-6,6-dicarboxylate | 88 |
Experimental Protocol
General Procedure for Cobalt-Catalyzed [2+2+2] Cycloaddition: [5]
In a glovebox, a reaction vessel is charged with CoCl₂(phen) (5 mol%), zinc bromide (10 mol%), and zinc dust (100 mol%). Dichloroethane is then added, followed by the diyne (1.0 equivalent) and the nitrile (1.2 equivalents). The vessel is sealed and the reaction mixture is stirred at 80°C for 3 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the substituted pyridine.
Workflow Diagram
Workflow for Cobalt-Catalyzed [2+2+2] Cycloaddition.
Biocatalytic Synthesis of 2,6-bis(hydroxymethyl)pyridine
In the drive for more sustainable chemical manufacturing, biocatalysis offers a compelling alternative to traditional synthetic methods. The whole-cell biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine exemplifies this approach. This one-pot process utilizes recombinant Escherichia coli expressing a xylene monooxygenase to perform selective oxidation of the methyl groups under mild, aqueous conditions.
Data Presentation
| Parameter | Value | Reference |
| Biocatalyst | Recombinant E. coli expressing xylene monooxygenase (XylMA) | [6] |
| Substrate | 2,6-Lutidine | [6][7] |
| Product | 2,6-bis(hydroxymethyl)pyridine | [6][7] |
| Product Titer | Up to 15 g/L | [8] |
| Space-Time Yield | 0.8 g L⁻¹ h⁻¹ | [7] |
| Biotransformation Time | 18 hours | [8] |
Experimental Protocol
1. Fermentation of Recombinant E. coli Biocatalyst: [6]
A seed culture of recombinant E. coli is grown overnight in a suitable medium (e.g., LB medium) containing the appropriate antibiotic for plasmid maintenance. The seed culture is then used to inoculate a larger volume of fermentation medium. The cells are grown at 37°C with shaking until they reach a specific optical density (e.g., OD₆₀₀ of 0.6-0.8). At this point, the expression of the xylene monooxygenase is induced by the addition of an inducer (e.g., IPTG). The culture is then incubated for a further period (e.g., 12-16 hours) at a lower temperature (e.g., 25°C) to allow for protein expression. The cells are harvested by centrifugation and washed with buffer to prepare the whole-cell biocatalyst.
2. Whole-Cell Biotransformation of 2,6-Lutidine: [6][8]
The harvested E. coli cells are resuspended in a reaction buffer to a desired cell density. The biotransformation is initiated by the addition of 2,6-lutidine to the cell suspension. The reaction is typically carried out in a bioreactor with controlled pH, temperature, and aeration. The progress of the reaction is monitored by analyzing samples at regular intervals using techniques such as HPLC. Upon completion of the reaction (typically after 18-24 hours), the cells are removed by centrifugation.
3. Product Purification:
The supernatant containing the 2,6-bis(hydroxymethyl)pyridine is collected. The product can be purified from the aqueous medium by extraction with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the purified product.
Workflow Diagram
Workflow for Biocatalytic Synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis - Google Patents [patents.google.com]
A Comparative Guide to Isotopic Labeling with Deuterated 3-Bromopyridine Analogs for Enhanced Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the use of deuterated 3-bromopyridine analogs to improve the metabolic stability of drug candidates. This guide provides a comparative overview, supporting experimental data, and detailed methodologies for key experiments.
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates containing a 3-bromopyridine moiety has emerged as a valuable tool in drug discovery and development. This approach, known as "deuterium switching," leverages the kinetic isotope effect (KIE) to enhance a molecule's metabolic stability, thereby improving its pharmacokinetic profile. This guide offers an objective comparison of deuterated 3-bromopyridine analogs with their non-deuterated counterparts, supported by experimental data and detailed protocols.
The Power of Deuteration: The Kinetic Isotope Effect
The fundamental principle behind the utility of deuterated compounds lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to differences in their zero-point energies.[1] Consequently, chemical reactions that involve the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate.[1]
In drug metabolism, many compounds are oxidized by cytochrome P450 (CYP) enzymes, a process that frequently involves the breaking of a C-H bond as the rate-limiting step.[2][3][4] By selectively replacing a hydrogen atom at a metabolically vulnerable position on the 3-bromopyridine ring with a deuterium atom, the rate of metabolic degradation can be significantly reduced.[1][2] This can lead to several desirable outcomes for a drug candidate, including a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[1]
Comparative Performance: Deuterated vs. Non-Deuterated Analogs
The most direct method for evaluating the impact of deuteration on a compound's stability is through in vitro metabolic stability assays. These experiments typically involve incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes, and monitoring the disappearance of the parent compound over time.[1]
While direct comparative studies on various site-specifically deuterated 3-bromopyridine analogs are not extensively available in the reviewed literature, data from studies on related pyridine-containing compounds demonstrate the potential benefits of this strategy. For instance, a study on deuterated imidazo[1,2-a]pyridine-3-carboxamides showed a significant improvement in metabolic stability for the deuterated analogs compared to the non-deuterated parent compound.[5]
Table 1: Illustrative Comparative In Vitro Metabolic Stability Data
| Compound | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) in Human Liver Microsomes |
| Non-deuterated Parent | 30 | 23.1 |
| Deuterated Analog 1 | 53 | 13.1 |
| Deuterated Analog 2 | 45 | 15.4 |
Data adapted from a study on deuterated Imdiazo[1,2-a]pyridine-3-carboxamides to illustrate the potential impact of deuteration.[5]
Another key application of deuterated 3-bromopyridine analogs is their use as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical chemical properties of a deuterated internal standard to its non-deuterated analyte, with the key difference being a shift in mass, allows for more accurate and precise quantification in complex biological matrices.[6][7]
Table 2: Chemical and Physical Properties of 3-Bromopyridine and its Deuterated Analog
| Property | 3-Bromopyridine | 3-Bromopyridine-d4 |
| Molecular Formula | C₅H₄BrN | C₅D₄BrN |
| Molecular Weight | 158.00 g/mol | 162.02 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 173 °C | Expected to be similar to 3-Bromopyridine |
[6]
Experimental Protocols
Synthesis of Deuterated 3-Bromopyridine Analogs
A general method for introducing deuterium into a pyridine ring is through a metal-catalyzed hydrogen-deuterium exchange reaction.
Protocol: Synthesis of 3-Bromopyridine-d4
Materials:
-
3-Bromopyridine
-
Deuterium oxide (D₂O)
-
Suitable catalyst (e.g., transition metal catalyst)
-
Deuterated acid (e.g., DCl in D₂O)
-
Organic solvent (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed reaction vessel, dissolve 3-bromopyridine in an excess of deuterium oxide.
-
Add a catalytic amount of a suitable transition metal catalyst.
-
Acidify the mixture with a deuterated acid to facilitate the exchange reaction.
-
Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to allow for the exchange of ring protons with deuterium.
-
After cooling, neutralize the reaction mixture with a suitable base.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure 3-bromopyridine-d4.
-
Confirm the incorporation of deuterium atoms using mass spectrometry and ¹H NMR.[6]
In Vitro Metabolic Stability Assay
This protocol outlines a typical experiment to compare the metabolic stability of a deuterated 3-bromopyridine analog and its non-deuterated counterpart using liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated analogs)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile or methanol (quenching solution)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the microsomal suspension.
-
Add the working solutions of the test compounds.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile or methanol to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.[1]
-
LC-MS/MS Analysis for Quantification
This protocol describes a general method for the quantification of a 3-bromopyridine-containing analyte in a biological matrix using a deuterated internal standard.
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add the deuterated internal standard (e.g., a known concentration of a deuterated version of the analyte).
-
Add ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[7]
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is typical.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is generally employed. Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard are monitored.[7]
Visualizing Key Concepts and Workflows
Conclusion
The use of deuterated 3-bromopyridine analogs presents a powerful strategy for medicinal chemists to enhance the metabolic stability of drug candidates. By leveraging the kinetic isotope effect, deuteration at metabolically labile positions can significantly slow down enzymatic degradation, leading to improved pharmacokinetic properties. The protocols and comparative data presented in this guide provide a framework for researchers to design and evaluate deuterated compounds in their drug discovery programs. Furthermore, the use of deuterated analogs as internal standards is crucial for accurate bioanalysis. As the field of drug discovery continues to evolve, the strategic application of isotopic labeling will undoubtedly play an increasingly important role in the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and studies of deuterated Imdiazo[1,2-a]pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-4-ethylpyridine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Bromo-4-ethylpyridine are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing environmental impact and protecting personnel from potential hazards. This compound, like other pyridine derivatives, is considered hazardous waste and requires careful management in accordance with local, state, and federal regulations.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).[1] This is critical to prevent skin contact, inhalation, and eye exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all applicable regulations. The primary method for disposal is through a licensed disposal company, often involving incineration.[2][3]
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1][4]
-
-
Waste Collection and Labeling :
-
Storage :
-
Arranging for Disposal :
Experimental Protocols
Current industrial practices for the disposal of waste pyridine include rotary kiln incineration at temperatures between 820°C and 1,600°C, liquid injection incineration, or fluidized bed incineration.[2] These methods ensure the complete destruction of the hazardous compound.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 3-Bromo-4-ethylpyridine
This guide provides crucial safety and logistical information for the handling of 3-Bromo-4-ethylpyridine (CAS No. 38749-76-7), a key reagent for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Safety Summary
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] It is harmful if inhaled and may be toxic if it comes into contact with skin or is swallowed.[1]
GHS Hazard Statements: H227, H315, H319, H335
| Hazard Class | Hazard Statement |
| Flammable liquids | H227: Combustible liquid[1] |
| Skin corrosion/irritation | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles with side shields or a face shield.[3][4][5] | Nitrile or neoprene gloves.[6] For pyridine compounds, butyl rubber gloves are also a consideration.[3][7] Always consult the glove manufacturer's compatibility data.[7] | Laboratory coat.[3][6] | Work within a certified chemical fume hood.[3][6] |
| Conducting Reactions | Chemical safety goggles with side shields or a face shield.[3][4][5] | Nitrile or neoprene gloves.[6] For extended contact, consider heavier-duty gloves or double-gloving.[8] | Chemical-resistant laboratory coat.[3][6] | All manipulations should be performed in a certified chemical fume hood.[3][6] |
| Handling Spills | Chemical safety goggles and a face shield.[3][5] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[7] | Chemical-resistant apron or suit over a laboratory coat. | A respirator with an appropriate organic vapor cartridge may be necessary for large spills or inadequate ventilation.[7] |
| Waste Disposal | Chemical safety goggles.[3] | Nitrile or neoprene gloves.[6] | Laboratory coat.[3][6] | Not generally required if containers are sealed and handled properly in a well-ventilated area.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.[6]
-
Verify that an emergency eyewash station and safety shower are accessible.[3]
-
Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area away from ignition sources.[1][6][9]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4][10]
2. Donning PPE:
-
Put on all required PPE as detailed in the table above before handling the chemical.
3. Chemical Handling:
-
Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation exposure.[3]
-
Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[1][6]
4. Decontamination:
-
After handling, wipe down the work area with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all waste, including contaminated consumables (e.g., gloves, pipette tips) and spill cleanup materials, in a designated, properly labeled, and sealed container.[1][7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]
2. Waste Storage:
-
Store the hazardous waste container in a cool, well-ventilated, and designated area away from incompatible materials.[3][7]
3. Waste Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[1]
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. spokane.wsu.edu [spokane.wsu.edu]
- 9. carlroth.com [carlroth.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
